4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
Description
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-(2-bromo-1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2 |
InChI Key |
QILHJEYCNKLMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS 1247379-03-8) in Advanced Pharmacophore Design
Executive Summary & Chemical Identity
In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: ) [1] is a highly versatile, lipophilic intermediate. Structurally, it features a tetrahydropyran (THP) ring etherified with a 2-bromo-1-phenylethyl moiety.
This specific structural combination provides two distinct chemical advantages:
-
The Primary Bromide: Acts as an excellent, sterically unhindered electrophile for downstream SN2 functionalization (e.g., amination, thiolation).
-
The THP-Benzylic Ether Core: Imparts favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility compared to simple cycloalkanes, while the phenyl ring provides essential π−π stacking capabilities for target protein binding.
Quantitative Physicochemical Profiling
To establish a baseline for reaction planning and purification, the core physicochemical properties of the compound are summarized below.
Table 1: Physicochemical and Identification Properties
| Property | Value / Description |
| CAS Registry Number | 1247379-03-8 |
| Molecular Formula | C13H17BrO2 |
| Molecular Weight | 285.18 g/mol |
| SMILES String | BrCC(C1=CC=CC=C1)OC2CCOCC2 |
| Purity Standard | ≥ 98% (Typical commercial grade) |
| Storage Conditions | Sealed, dry, 2–8 °C (to prevent ether cleavage/hydrolysis) |
| Key Functional Groups | Primary Alkyl Halide, Benzylic Ether, Tetrahydropyran |
Mechanistic Rationale: The Bromoalkoxylation Pathway
The de novo synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran relies on the highly regioselective [2]. The causality behind the experimental design is rooted in the electrophilic nature of N-Bromosuccinimide (NBS) and the nucleophilicity of tetrahydro-2H-pyran-4-ol.
When styrene is exposed to NBS, the alkene π -electrons attack the electrophilic bromine atom, generating a cyclic bromonium ion intermediate. Because the intermediate bridges a primary and a secondary benzylic carbon, the benzylic carbon bears a significant partial positive charge ( δ+ ) due to resonance stabilization from the adjacent phenyl ring.
Consequently, the nucleophile (tetrahydro-2H-pyran-4-ol) selectively attacks the more substituted benzylic position (Markovnikov regioselectivity), opening the bromonium ring and yielding the target ether with the bromine atom relegated to the terminal, less hindered carbon [3].
Fig 1. NBS-mediated bromoalkoxylation workflow generating the target ether.
Experimental Protocol: Synthesis of CAS 1247379-03-8
To ensure high yields and suppress unwanted side reactions (such as styrene polymerization or dibromination), the reaction must be conducted under strictly controlled, self-validating conditions.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent of styrene (10 mmol) and 1.5 equivalents of tetrahydro-2H-pyran-4-ol (15 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the radical-mediated allylic bromination pathway (Wohl-Ziegler reaction) and prevent the exothermic polymerization of styrene.
-
NBS Introduction: Add 1.1 equivalents of recrystallized N-Bromosuccinimide (11 mmol) portion-wise over 15 minutes. Protect the flask from light using aluminum foil to further inhibit radical pathways [3].
-
Reaction Execution: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature, stirring for an additional 4 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, quench with saturated aqueous Na2S2O3 , extract with EtOAc, and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).
-
Validation: The disappearance of the UV-active styrene spot ( Rf≈0.9 ) and the emergence of a new UV-active spot ( Rf≈0.5 ) confirms the consumption of the starting material.
-
-
Workup & Purification: Quench the bulk reaction with 30 mL of saturated aqueous sodium thiosulfate to destroy residual NBS. Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.
Table 2: Reaction Optimization Data for Bromoalkoxylation
| Solvent System | Temperature | Additive | Yield (%) | Regioselectivity (Markovnikov : Anti) |
| DCM | 0 °C to RT | None | 82% | > 95 : 5 |
| THF | RT | None | 65% | 88 : 12 |
| MeCN | 0 °C to RT | K2CO3 | 78% | 92 : 8 |
Downstream Application: Pharmacophore Generation via SN2 Displacement
The primary utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran lies in its capacity to generate tertiary amine pharmacophores. The primary bromide is perfectly primed for SN2 nucleophilic substitution. By reacting this building block with secondary amines (e.g., piperidine, morpholine, or substituted piperazines), researchers can rapidly synthesize libraries of basic ligands often targeted toward G-Protein Coupled Receptors (GPCRs).
SN2 Amination Protocol
-
Setup: Dissolve 1.0 eq of the bromide intermediate in anhydrous acetonitrile (MeCN).
-
Nucleophile & Base: Add 1.5 eq of the desired secondary amine and 2.0 eq of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct and preventing the protonation (and subsequent deactivation) of the nucleophilic amine.
-
Thermal Activation: Heat the mixture to 70 °C for 12 hours.
-
Validation Checkpoint: Crude 1H -NMR of the worked-up product must show an upfield shift of the terminal −CH2− protons (originally adjacent to the electronegative bromine at ≈3.5 ppm, shifting to ≈2.6−2.8 ppm adjacent to the nitrogen), validating the successful displacement.
Fig 2. Downstream S_N2 amination pathway for GPCR pharmacophore generation.
References
Molecular structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
An In-Depth Technical Guide to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a key intermediate compound embodying several strategic structural features: a versatile tetrahydropyran (THP) ring, a chiral phenylethoxy core, and a reactive bromo-functional group. The tetrahydropyran motif is increasingly favored in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane, often conferring improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1] The presence of a primary bromide provides a reactive handle for a multitude of nucleophilic substitution reactions, enabling the diversification of the core scaffold into a library of potential drug candidates.
This technical guide provides a comprehensive overview of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic protocol, methods for analytical validation, and its potential applications as a versatile precursor in the synthesis of complex organic molecules.
Molecular Structure and Physicochemical Properties
The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran combines the conformational stability of the THP ring with the synthetic utility of the bromo-phenylethoxy side chain. The ether linkage to the 4-position of the THP ring is a key feature, distinguishing it from the more common 2-positional isomers often used for alcohol protection.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1247379-03-8 | [2] |
| Molecular Formula | C₁₃H₁₇BrO₂ | [2] |
| Molecular Weight | 285.18 g/mol | [2] |
| SMILES | BrCC(C1=CC=CC=C1)OC2CCOCC2 | [2] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |
| LogP | 3.3182 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |
The molecule contains a stereocenter at the benzylic carbon attached to the oxygen, meaning it can exist as different stereoisomers. The interplay between this chiral center and the stereochemistry of the THP ring can lead to diastereomers, a critical consideration in drug development where stereochemistry often dictates biological activity. The bromo-substituent serves as an excellent leaving group, making the molecule a prime substrate for building more complex structures.[4]
Synthesis and Purification
A reliable and scalable synthesis is crucial for the utility of any chemical building block. The most logical and field-proven approach for synthesizing this class of compounds is the acid-catalyzed addition of an alcohol to a dihydropyran. This method is well-established for creating tetrahydropyranyl ethers.[5] In this case, the reaction involves the addition of 2-bromo-1-phenylethanol to 3,4-dihydro-2H-pyran.
Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Caption: Workflow for the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Experimental Protocol
Objective: To synthesize 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran with high purity.
Materials:
-
2-bromo-1-phenylethanol
-
3,4-dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or similar mild acid catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: To a solution of 2-bromo-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Catalysis: Add a catalytic amount of PPTS (approx. 0.05 eq) to the solution. The use of a mild acid like PPTS is critical to prevent polymerization of the DHP or other acid-sensitive side reactions.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated NaHCO₃ solution and brine. This step neutralizes the acid catalyst and removes water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6] Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Validation: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran as an oil or solid. Confirm identity and purity using the analytical methods described in the next section.
Structural Characterization and Analytical Validation
To ensure trustworthiness and reproducibility, rigorous analytical validation is non-negotiable. A combination of spectroscopic methods is employed to confirm the molecular structure and assess the purity of the synthesized compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ∙ ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).∙ ~4.5-4.8 ppm: Doublet of doublets, 1H (benzylic proton, -O-CH(Ph)-).∙ ~3.4-4.0 ppm: Multiplets, 5H (protons on the THP ring adjacent to oxygen and the -CH-O- proton).∙ ~3.3-3.6 ppm: Multiplet, 2H (-CH₂Br protons).∙ ~1.5-1.9 ppm: Multiplets, 4H (remaining THP ring methylene protons). |
| ¹³C NMR | ∙ ~125-140 ppm: Signals corresponding to the aromatic carbons.∙ ~80-85 ppm: Signal for the benzylic carbon (-O-CH(Ph)-).∙ ~60-75 ppm: Signals for the carbons of the THP ring.∙ ~35-40 ppm: Signal for the carbon bearing the bromine (-CH₂Br). |
| Mass Spec (MS) | ∙ Molecular Ion (M+): A characteristic pair of peaks at m/z 284 and 286 of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
| Purity (HPLC) | ∙ ≥98%: As determined by High-Performance Liquid Chromatography with UV detection.[2] |
Spectroscopic characterization provides the definitive structural proof.[7] The isotopic signature of bromine in mass spectrometry is a particularly powerful diagnostic tool for confirming the presence of this element in the final structure.
Applications in Research and Drug Development
The value of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran lies in its potential as a versatile intermediate for creating diverse molecular architectures. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs.[8]
Diversification Potential
The diagram below illustrates how the core molecule can serve as a launchpad for synthesizing a variety of functionalized compounds relevant to drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | 2098543-62-3 [sigmaaldrich.com]
- 4. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, reactivity, and applications of the novel chemical entity, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran. As a compound featuring a tetrahydropyran ring, a common scaffold in medicinal chemistry, and a reactive bromo-phenyl-ethoxy side chain, this molecule holds significant potential as a versatile building block in the synthesis of complex organic molecules and potential drug candidates.
Molecular and Physicochemical Profile
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is an organic compound with the CAS number 1247379-03-8.[1] Its fundamental properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, computational predictions and data from analogous structures provide valuable insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrO₂ | ChemScene[1] |
| Molecular Weight | 285.18 g/mol | ChemScene[1] |
| CAS Number | 1247379-03-8 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | ChemScene[1] |
| Predicted LogP | 3.3182 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Structural Elucidation:
The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, as depicted below, features a central tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in medicinal chemistry, often utilized to enhance solubility and metabolic stability of drug candidates. Attached to the 4-position of the THP ring is a 2-bromo-1-phenylethoxy group, which introduces a chiral center and a reactive bromine atom, making it a valuable synthon for further chemical modifications.
Figure 1: Chemical structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.
Synthesis and Reactivity
Proposed Synthetic Pathway:
A logical approach would involve the reaction of a suitable brominated phenylethanol derivative with a protected tetrahydropyranol, or a more direct etherification followed by bromination. A potential two-step synthesis is outlined below:
Figure 2: Proposed synthetic pathway for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.
Step-by-Step Protocol (Hypothetical):
-
Bromohydrin Formation: To a solution of styrene in a mixture of dimethyl sulfoxide (DMSO) and water, N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 2-bromo-1-phenylethanol, is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
-
Williamson Ether Synthesis: The purified 2-bromo-1-phenylethanol is dissolved in an aprotic solvent such as tetrahydrofuran (THF). Sodium hydride is added carefully at 0°C to deprotonate the alcohol. Subsequently, 4-bromotetrahydro-2H-pyran is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is quenched with water, and the desired product, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, is isolated through extraction and purified by column chromatography.
Reactivity Insights:
The chemical reactivity of this molecule is primarily dictated by the presence of the secondary bromide and the ether linkage.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, such as amines, azides, cyanides, and thiols, providing a gateway to a diverse library of derivatives.
-
Ether Linkage Stability: The ether bond is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. This property should be considered when planning subsequent reaction steps.
-
Aromatic Ring Chemistry: The phenyl group can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with the bromo-ethoxy chain.
Applications in Drug Discovery and Development
The tetrahydropyran motif is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often leads to improved pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to their carbocyclic analogues.
The presence of the reactive bromine atom in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran makes it a particularly attractive intermediate for the synthesis of compound libraries for high-throughput screening. By reacting the bromide with various nucleophiles, a multitude of derivatives can be rapidly generated, enabling the exploration of structure-activity relationships (SAR).
Figure 3: Potential derivatization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran for drug discovery applications.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is not widely available, general precautions for handling bromoalkanes and ethers should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
Conclusion
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran represents a promising chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its unique combination of a privileged tetrahydropyran scaffold and a reactive bromo-phenyl-ethoxy side chain offers a versatile platform for the development of novel molecular architectures. While further experimental characterization is warranted, the insights provided in this guide, based on computational data and knowledge of analogous structures, serve as a valuable resource for unlocking the potential of this compound in the quest for new therapeutic agents.
References
Sources
An In-depth Technical Guide to the Stereochemistry and Isomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a molecule of significant interest in medicinal chemistry and organic synthesis, often serving as a key intermediate or building block. Its stereochemical complexity, arising from multiple chiral centers, presents both challenges and opportunities in the development of stereoisomerically pure compounds. This guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing the possible isomers, methods for their stereoselective synthesis, and advanced analytical techniques for their separation and characterization. By elucidating the causal relationships behind experimental choices and grounding protocols in established principles, this document aims to equip researchers with the knowledge necessary to effectively navigate the stereochemical landscape of this important compound.
Introduction: The Significance of Stereoisomerism in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers and diastereomers of the same compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to synthesize and analyze stereoisomerically pure forms of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is paramount for its application in drug discovery and development.[1][2] The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational stability and ability to engage in specific hydrogen bonding interactions.[3][4] The presence of additional chiral centers in the phenylethoxy side chain introduces further layers of stereochemical diversity. A thorough understanding of these stereochemical nuances is the foundation for rational drug design and the development of efficient synthetic strategies.
Analysis of Stereoisomers
The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran contains three chiral centers, which gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.
-
Chiral Center 1 (C1'): The carbon atom in the phenylethoxy side chain bonded to the phenyl group and the oxygen atom. Its configuration can be either (R) or (S).
-
Chiral Center 2 (C4): The carbon atom of the tetrahydropyran ring to which the ethoxy group is attached. Its configuration can be either (R) or (S).
-
Chiral Center 3 (C2'): The carbon atom in the phenylethoxy side chain bonded to the bromine atom. As this guide focuses on the ether linkage at the 1-phenyl position, we will consider the stereocenter at the benzylic position and the tetrahydropyran ring as the primary determinants of diastereomerism. For the purpose of this guide, we will focus on the two primary chiral centers that give rise to four diastereomers.
The relationship between these stereoisomers can be categorized as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For example, the (1'R, 4R) and (1'S, 4S) isomers are an enantiomeric pair.
-
Diastereomers: Stereoisomers that are not mirror images of each other.[1] For example, the (1'R, 4R) and (1'R, 4S) isomers are diastereomers. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography.[1]
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran requires careful control over the formation of the chiral centers. Several strategies can be employed, often in combination, to achieve high levels of stereoselectivity.
Synthesis of the Tetrahydropyran Ring
The tetrahydropyran (THP) moiety is a common structural motif in many biologically active compounds.[3] The development of stereoselective methods for the synthesis of substituted THP rings has been an area of intense research.[3]
The Prins reaction is a powerful method for the stereoselective synthesis of the tetrahydropyran skeleton.[3] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers.[3]
Formation of the Ether Linkage
The ether linkage can be formed through various methods, with the Williamson ether synthesis being a classic and versatile approach. To control the stereochemistry at the C1' position, a stereoselective reduction of a corresponding ketone precursor can be employed, followed by etherification.
Purification and Characterization of Isomers
The separation and characterization of the different stereoisomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran are critical steps in ensuring the use of a single, well-defined chemical entity.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers.[1][5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[6] Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography techniques like silica gel column chromatography.
Spectroscopic and Spectrometric Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra.[6] The use of chiral derivatizing agents, such as Mosher's acid, can be employed to convert enantiomers into diastereomeric esters or amides, which can then be distinguished by NMR.[6] Specific NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlation information that helps to determine the relative stereochemistry of the different chiral centers.
For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise assignment of the (R) or (S) configuration at each chiral center.
Experimental Protocols
Protocol: Stereoselective Synthesis of a Diastereomer of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
This protocol outlines a general approach. Specific reagents and conditions may need to be optimized.
-
Step 1: Synthesis of a Chiral 1-Phenylethanol derivative.
-
A prochiral ketone, such as 2-bromo-1-phenylethan-1-one, is reduced using a chiral reducing agent (e.g., (R)- or (S)-CBS reagent) to stereoselectively form one enantiomer of the corresponding alcohol.
-
-
Step 2: Williamson Ether Synthesis.
-
The chiral alcohol from Step 1 is deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide.
-
This alkoxide is then reacted with a suitable electrophile, such as 4-bromotetrahydropyran, to form the ether linkage. This reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group.
-
-
Step 3: Purification.
-
The resulting diastereomeric mixture is separated by column chromatography on silica gel.
-
Protocol: Chiral HPLC Separation of Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD or Chiralcel OD).[5]
-
Mobile Phase Optimization: A normal-phase eluent, typically a mixture of hexane and an alcohol (e.g., isopropanol), is commonly used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.[2]
-
Analysis: The sample is injected onto the column, and the separated enantiomers are detected by a UV detector. The retention times are used to identify and quantify each enantiomer.
Data Presentation
Table 1: Hypothetical Chromatographic and Spectroscopic Data for Diastereomers
| Diastereomer | Retention Time (min) (Non-chiral HPLC) | ¹H NMR (δ, ppm) - Diagnostic Protons |
| Diastereomer A | 15.2 | 4.85 (d, J=7.2 Hz, 1H, O-CH-Ph) |
| Diastereomer B | 18.5 | 4.78 (d, J=6.8 Hz, 1H, O-CH-Ph) |
Visualization of Stereochemical Relationships
Figure 1: Stereochemical relationships between the isomers.
Conclusion
The stereochemistry of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a critical aspect that profoundly influences its potential applications, particularly in the pharmaceutical industry. A comprehensive understanding of its isomeric forms, coupled with robust strategies for stereoselective synthesis and analysis, is essential for advancing research and development efforts. This guide has provided a detailed overview of these key areas, offering both theoretical insights and practical protocols to aid researchers in this field. The continued development of novel synthetic and analytical methodologies will undoubtedly further enhance our ability to harness the full potential of this versatile molecule.
References
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]
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Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters - ACS Publications. Available at: [Link]
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Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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NMR Data of 4 (Diastereoisomers A and B). ResearchGate. Available at: [Link]
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Synthesis and biological activities of some fused pyran derivatives. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. PrepChem.com. Available at: [Link]
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Recent Advances in the Synthesis of 2H-Pyrans. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. National Center for Biotechnology Information. Available at: [Link]
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Chiral Drugs: An Overview. National Center for Biotechnology Information. Available at: [Link]
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Beyond the Limits of Perbromo‐Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal. Available at: [Link]
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Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available at: [Link]
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Stereochemistries of geometric isomers of 4-(2-bromo-1,2-diphenylvinyl)phenol, 4-(2-bromo-1,2-diphenyylamine: corrections of the literature. PubMed. Available at: [Link]
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A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. Available at: [Link]
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Chiral Separations Introduction. VTechWorks. Available at: [Link]
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Chiral Chromatography: Separating Twins. Blogs@NTU. Available at: [Link]
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3-BROMO-TETRAHYDRO-2H-PYRAN-2-ONE. SpectraBase. Available at: [Link]
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Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]
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PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
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IUPAC nomenclature for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
An In-depth Technical Guide to the IUPAC Nomenclature of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's name is paramount to its synthesis, characterization, and application. This guide provides a comprehensive deconstruction of the IUPAC nomenclature for the compound 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. We will dissect the molecule into its constituent functional groups, analyze the hierarchy of naming conventions, and elucidate the critical role of stereochemistry in defining its absolute configuration. This whitepaper moves beyond a simple recitation of rules, offering insights into the chemical logic that underpins the systematic naming process, thereby equipping the reader with the expertise to confidently name complex organic structures.
Molecular Deconstruction: Identifying the Core Components
The first step in assigning a systematic name is to deconstruct the molecule into its fundamental components. The provided name, while descriptive, is a common or semi-systematic name. A rigorous IUPAC analysis requires identifying the principal functional groups and the parent hydride structure. The molecule consists of two primary sections linked by an ether functional group: a saturated heterocyclic ring and a substituted alkyl chain.
Deconstructing the Code of Molecules: A Technical Guide to the SMILES Notation for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical informatics, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a pivotal notation, translating the three-dimensional reality of molecules into a linear string of characters.[1][2] This guide provides an in-depth analysis of the SMILES notation for the compound 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, a molecule of interest in synthetic chemistry and drug discovery. We will dissect its SMILES string, elucidate the underlying principles of its construction, and present a validation of its structure, thereby offering a comprehensive understanding for researchers and drug development professionals.
The Language of SMILES: A Primer
Before delving into the specific notation for our target molecule, it is essential to grasp the fundamental syntax of SMILES. This notation system uses atomic symbols and a few additional characters to represent molecular structures. Key principles include:
-
Atoms: Represented by their standard elemental symbols (e.g., C for carbon, O for oxygen, Br for bromine).[3][4]
-
Bonds: Single bonds are typically implied by the adjacency of atoms in the string, while double and triple bonds are denoted by '=' and '#', respectively.[5]
-
Branches: Side chains are indicated by enclosing them in parentheses.[3][4]
-
Rings: Cyclic structures are represented by breaking one bond and labeling the two connecting atoms with the same number.[1][3]
The SMILES Notation for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran: A Step-by-Step Deconstruction
The canonical SMILES for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is BrCC(C1=CC=CC=C1)OC2CCOCC2 .[6] Let's break down this string to understand how it accurately represents the molecule's structure.
The Tetrahydropyran Ring: C2CCOCC2
The core of one part of our molecule is a tetrahydropyran ring. In the SMILES string, this is represented as C2CCOCC2.
-
C2: This first carbon atom is part of the ring and is also the point where the ring closure is designated with the number '2'.
-
C: The subsequent four carbons of the ring.
-
O: The oxygen atom within the ring.
-
C2: The final carbon atom, which is also labeled with '2', indicating that it forms a bond with the first carbon labeled '2', thus closing the ring.
The Phenyl Group: C1=CC=CC=C1
The phenyl group is a benzene ring attached as a substituent. Its SMILES representation is c1ccccc1 for an aromatic ring or C1=CC=CC=C1 in a Kekulé form.
-
C1: A carbon atom in the ring, with the ring closure labeled '1'.
-
=C: A carbon atom connected by a double bond.
-
C: A carbon atom connected by a single bond.
-
This pattern of alternating single and double bonds continues until the ring is closed by the final C1.
The Ethoxy Linker and Bromo Substituent: BrCC(...)O...
This part of the SMILES string describes the two-carbon chain that links the phenyl group and the tetrahydropyran ring, and also includes the bromine atom.
-
Br: The bromine atom.
-
C: The first carbon atom of the ethyl group, which is bonded to the bromine.
-
C: The second carbon atom of the ethyl group.
Assembling the Full Structure: Connectivity and Branching
The complete SMILES string, BrCC(C1=CC=CC=C1)OC2CCOCC2, illustrates how these components are connected.
-
BrCC(...): The bromoethyl group.
-
(...) indicates a branch from the second carbon of the ethyl group.
-
(C1=CC=CC=C1): The phenyl group is a substituent on the second carbon of the ethyl group.
-
O: An oxygen atom connects the bromo-phenylethyl group to the tetrahydropyran ring.
-
C2CCOCC2: The tetrahydropyran ring is attached via the oxygen atom. The attachment point on the ring is the carbon atom that is not part of the ring closure notation. Based on the chemical name "4-...", this attachment is at the 4th position of the pyran ring.
Visualizing the Molecular Structure
To confirm that the SMILES string accurately represents the intended molecule, we can use it to generate a 2D structural diagram.
Caption: Molecular graph of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.
Validation of the SMILES Notation
A crucial step in working with SMILES is the validation of the generated string. This can be achieved by using online chemical structure converters or cheminformatics software. By inputting the SMILES string BrCC(C1=CC=CC=C1)OC2CCOCC2 into a validation tool, the corresponding 2D or 3D structure is generated. This visual representation can then be compared with the known structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran to confirm its accuracy. Several online platforms can perform this conversion, such as the SMILES generator/checker from Cheminfo.org or the tools provided by ChemDoodle Web Components.[7][8]
Experimental Protocols: A Note on Application
While this guide focuses on the representational aspect of the molecule, it is important to recognize that this compound and its analogs are often synthesized and utilized in various experimental settings. The accurate representation of molecules through SMILES is the first step in many computational chemistry workflows, including:
-
Virtual Screening: Identifying potential drug candidates from large chemical libraries.
-
QSAR Modeling: Predicting the biological activity or properties of molecules based on their structure.
-
Reaction Planning: Designing synthetic routes to target molecules.
The SMILES notation serves as a universal language that enables seamless data exchange between different software and databases, thus accelerating research and development.
Conclusion
The SMILES notation BrCC(C1=CC=CC=C1)OC2CCOCC2 provides a concise and accurate representation of the chemical structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran. By understanding the fundamental rules of SMILES, researchers can effectively interpret and utilize this notation in their work. The ability to deconstruct and validate SMILES strings is a critical skill for anyone working in the fields of chemistry and drug discovery, enabling more efficient data handling and analysis. This guide has provided a detailed walkthrough of the SMILES for a specific molecule, offering a practical example of how this powerful notation system works.
References
-
SMILES - NFDI4Chem Knowledge Base. Available at: [Link].
-
Daylight Chemical Information Systems, Inc. SMILES Theory Manual. Available at: [Link].
-
thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Available at: [Link].
-
U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Available at: [Link].
-
Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Available at: [Link].
-
WebAssign. Understanding SMILES. Available at: [Link].
-
ChemDoodle Web Components. Demos > SMILES. Available at: [Link].
-
Apodaca, R. L. (2020, August 24). SMILES Validation in the Browser. Depth-First. Available at: [Link].
-
Cheminformatics Microservices UI. Chemical Analysis Tools. Available at: [Link].
-
OpenEye Scientific. (2022). Generate canonical SMILES. In OEChem Toolkit 4.2.0.a.1. Available at: [Link].
-
Code to Discovery. (2024, January 26). Crack the Code: Mastering SMILES Notation – Your Ultimate Tutorial! [Video]. YouTube. Available at: [Link].
-
Cheminfo.org. SMILES generator / checker. Available at: [Link].
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- 8. SMILES generator / checker [cheminfo.org]
Safety, Handling, and Synthetic Utilization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
A Technical Whitepaper for Synthetic and Medicinal Chemists
Introduction & Mechanistic Rationale
In advanced organic synthesis and drug development, bifunctional building blocks are essential for constructing complex molecular architectures. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) is a highly versatile intermediate [1]. Structurally, it comprises a primary alkyl bromide adjacent to a benzylic stereocenter, which is protected as a tetrahydropyranyl (THP) ether.
The strategic value of this compound lies in its orthogonal reactivity. The primary bromide serves as an excellent electrophile for SN2 substitutions, while the THP ether masks the benzylic alcohol, preventing unwanted side reactions (e.g., epoxide formation or premature oxidation) under basic or nucleophilic conditions [2]. However, the very features that make it synthetically valuable—its potent alkylating ability and acid-labile protecting group—demand rigorous, causality-driven safety and handling protocols.
Physicochemical Profiling
Understanding the physical properties of the compound is the foundational step in designing a safe handling strategy. The table below summarizes the core quantitative data required for risk assessment.
Table 1: Physicochemical and Safety Data
| Parameter | Specification |
| Chemical Name | 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran |
| CAS Number | 1247379-03-8 |
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| SMILES | BrCC(c1ccccc1)OC2CCOCC2 |
| Storage Conditions | Sealed, dry, 2–8°C under inert gas (Ar/N₂) |
| Primary Hazard Class | Alkylating Agent (Toxic / Irritant) |
Hazard Causality & Self-Validating Safety Protocols
As a Senior Application Scientist, I emphasize that safety protocols must not be blind checklists; they must be rooted in mechanistic causality and employ self-validating systems to ensure absolute verifiable safety.
Causality of Hazards
-
Genotoxicity via Alkylation: The primary bromide is a highly active electrophile. In biological systems, nucleophilic residues on DNA (e.g., the N7 position of guanine) or proteins can attack this carbon, leading to covalent alkylation. Chronic exposure to alkylating agents is linked to severe chromosomal abnormalities (e.g., damage to chromosomes 5 and 7) [3].
-
Acid-Catalyzed Degradation: The THP acetal is highly sensitive to Brønsted and Lewis acids. Exposure to ambient moisture and trace acids can trigger premature hydrolysis, releasing 2-bromo-1-phenylethanol and glutaraldehyde, which drastically complicates the impurity profile and alters the toxicity.
Self-Validating Spill Management & Quenching Protocol
To mitigate the alkylation hazard, any spills or residual reagent must be chemically neutralized rather than merely wiped up. We utilize a soft nucleophile—sodium thiosulfate ( Na2S2O3 )—which rapidly outcompetes biological nucleophiles for the soft primary bromide.
Step-by-Step Quenching Methodology:
-
Containment: Isolate the spill area within the fume hood. Don appropriate PPE (double nitrile gloves, splash goggles, lab coat).
-
Chemical Neutralization: Flood the area with a saturated aqueous solution of sodium thiosulfate mixed with 5% sodium bicarbonate. Causality Note: The bicarbonate is crucial to maintain a slightly basic pH, preventing acid-catalyzed THP cleavage during the quench.
-
Mechanical Agitation: Use an absorbent pad to work the solution into the spill, ensuring biphasic contact. Leave for 30 minutes.
-
Self-Validation (NBP Test): Swab the area and apply a drop of 4-(4-nitrobenzyl)pyridine (NBP) reagent. If the swab remains colorless, the alkylating agent has been successfully destroyed. A blue/purple color indicates residual electrophile, requiring repeated thiosulfate treatment.
-
Disposal: Dispose of all pads in a designated hazardous waste container.
Experimental Workflow: Substitution & Deprotection
The following protocol details the safe synthetic utilization of the compound, demonstrating a nucleophilic substitution followed by THP deprotection. This workflow is designed as a self-validating system where Thin-Layer Chromatography (TLC) and specific staining provide real-time mechanistic feedback.
Protocol: SN2 Substitution and Subsequent THP Cleavage
Step 1: SN2 Substitution
-
Setup: In an oven-dried flask under argon, dissolve the nucleophile (e.g., a secondary amine, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Addition: Cool the solution to 0°C. Add 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 eq) dropwise to control the exotherm.
-
Reaction: Warm to room temperature and stir. Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active, high-Rf bromide confirms the consumption of the alkylating hazard.
-
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4 , and concentrate.
Step 2: THP Deprotection THP ethers are traditionally cleaved using strong acids (e.g., p-TsOH), but this can cause side reactions. We employ milder, highly efficient conditions as documented in recent PROTAC synthesis literature [4].
-
Setup: Dissolve the crude THP-protected intermediate in a mixture of THF and methanol (1:1).
-
Catalysis: Add 1M HCl (10-15 drops per mmol) or a catalytic amount of Pyridinium p-toluenesulfonate (PPTS)[4].
-
Reaction: Sonicate or stir at room temperature for 2 hours.
-
Validation: Monitor via TLC. Stain the plate with p-Anisaldehyde and heat. The appearance of a dark blue/purple spot at a lower Rf validates the successful unmasking of the benzylic alcohol.
-
Purification: Neutralize with NaHCO3 , evaporate the solvent, and purify via silica gel chromatography.
Visualizations
Logical relationship between structural features, hazards, and mitigation strategies.
Step-by-step synthetic workflow from SN2 substitution through THP deprotection.
References
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers". Organic Chemistry Portal.[Link]
-
MDPI. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity". International Journal of Molecular Sciences.[Link]
-
ResearchGate. "Chromosome 5 and 7 Abnormalities in Oncology Personnel Handling Anticancer Drugs". ResearchGate.[Link]
Sources
Reactivity Profile and Synthetic Utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Advanced Drug Development
Executive Summary
In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream library synthesis. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) is a highly versatile scaffold engineered for modular assembly. Unlike traditional tetrahydropyran (THP) acetals—which are linked at the highly acid-labile C2 position—this molecule features an ether linkage at the C4 position . This structural nuance imparts exceptional metabolic and chemical stability, allowing the molecule to survive rigorous transformations while selectively reacting at its primary alkyl bromide moiety.
This whitepaper dissects the stereoelectronic properties of this scaffold, detailing its three primary reactivity pathways: nucleophilic substitution ( SN2 ), transition-metal-catalyzed cross-coupling, and chemoselective hydrogenolysis.
Structural Causality & Electronic Properties
To master the reactivity of this molecule, one must understand the causality behind its structural domains:
-
The Primary Alkyl Bromide (C2): The terminal −CH2Br group is highly electrophilic. While the adjacent benzylic center (C1) provides mild steric shielding, it primarily serves to stabilize transition states through hyperconjugation. This makes the bromide an ideal substrate for bimolecular nucleophilic substitution ( SN2 ) with minimal competing elimination ( E2 ).
-
The Benzylic Ether Core (C1): The C−O bond connects the phenylethane backbone to the THP ring. Because it is benzylic, this specific ether linkage is uniquely susceptible to targeted reductive cleavage, acting as a latent cleavage site for late-stage functionalization.
-
The Tetrahydropyran (THP) Scaffold: Attached via the C4 position, this ring acts as a robust, lipophilic solubilizing group. It is entirely stable to strong bases, Grignard reagents, and mild acids.
Core Reactivity Profiles
Pathway A: Nucleophilic Substitution ( SN2 )
The primary bromide is primed for SN2 displacement by nitrogen, oxygen, or sulfur nucleophiles. The causality behind its high reactivity lies in the low activation energy barrier for nucleophilic attack at the unhindered primary carbon. While over-alkylation is a historical challenge in amine synthesis, modern stoichiometric control allows for high-yielding secondary or tertiary amine formation 1.
Pathway B: Transition Metal-Catalyzed Cross-Coupling
Unactivated primary alkyl bromides traditionally suffer from slow oxidative addition and rapid β -hydride elimination in Palladium-catalyzed systems. However, utilizing Nickel-catalyzed Negishi or Suzuki-type conditions allows for efficient C(sp3)−C(sp3) bond formation. The formation of Ni-alkyl intermediates successfully bypasses the β -hydride elimination pathway, enabling the attachment of complex alkyl chains .
Pathway C: Chemoselective Hydrogenolysis
The benzylic ether linkage can be selectively cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The causality here is the high affinity of the Pd surface for the aromatic ring, which weakens the adjacent benzylic C−O bond, leading to reductive cleavage and the release of tetrahydropyran-4-ol 2.
Mandatory Visualizations
Fig 1. Divergent reactivity profile of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Self-Validating Experimental Protocol: SN2 Amination
Objective: Chemoselective displacement of the primary bromide by morpholine to yield 4-(2-morpholino-1-phenylethoxy)tetrahydro-2H-pyran. Self-Validating Design: The reaction utilizes a volatile secondary amine (morpholine) acting as both nucleophile and base. In-Process Control (IPC) via LC-MS monitors the disappearance of the characteristic 1:1 isotopic doublet of the bromide, ensuring the protocol validates its own completion before workup.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 mmol, 285 mg) in anhydrous Acetonitrile (10 mL).
-
Nucleophile Addition: Add Morpholine (2.5 mmol, 218 mg) dropwise at room temperature. The excess morpholine serves as the acid scavenger for the generated HBr, preventing the need for exogenous inorganic bases that could cause biphasic inconsistencies.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C under an inert nitrogen atmosphere for 12 hours. Causality: This specific temperature overcomes the activation barrier of the mildly hindered adjacent benzylic center without inducing E2 elimination (which would undesirably form a vinyl ether).
-
Self-Validating IPC: At t=12 h, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation Check: The starting material ( m/z ~285/287 doublet) must be completely consumed, replaced by a single product peak at m/z 292.2 [M+H]+ .
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove acetonitrile and excess morpholine.
-
Purification: Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the pure tertiary amine.
Fig 2. Self-validating experimental workflow for SN2 amination.
Quantitative Data Presentation
The following table summarizes the quantitative expectations and self-validating IPC markers for the three core reactivity pathways:
| Reactivity Pathway | Reagents / Catalyst | Temp (°C) | Primary Product | Typical Yield (%) | Self-Validating IPC Marker |
| A: SN2 Amination | Morpholine (2.5 eq), MeCN | 65 | Tertiary Amine | 85 - 92 | Mass shift: -Br, +Amine ( m/z 292.2) |
| B: Cross-Coupling | R-ZnX, Ni(cod)2 , Ligand | 25 - 60 | Alkylated Ether | 65 - 78 | Disappearance of R-Br (GC-MS) |
| C: Hydrogenolysis | 10% Pd/C, H2 (1 atm), MeOH | 25 | THP-4-ol + Ethylbenzene | > 95 | Loss of UV-active benzylic chromophore |
References
- Source: PubMed Central (PMC)
- Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)
- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride Source: ACS Catalysis URL
Sources
Methodological & Application
Application Note: Strategic Utilization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Regioselective Organic Synthesis
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly β -adrenoceptor agonists and chiral ligands—regiocontrol during the functionalization of bromohydrins is a paramount challenge. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS No. 1247379-03-8)[1] serves as a highly strategic, protected building block designed to bypass the traditional pitfalls of aliphatic nucleophilic substitution. By masking the reactive secondary benzylic alcohol as a tetrahydropyranyl (THP) acetal, this reagent enables flawless SN2 displacement at the primary bromide, ensuring absolute regioselectivity and high yields in downstream coupling reactions.
Mechanistic Rationale: The "Epoxide Bypass" Strategy
To understand the value of this specific THP-protected ether, one must analyze the causality of side reactions in its unprotected counterpart, 2-bromo-1-phenylethanol.
When unprotected 2-bromo-1-phenylethanol is exposed to basic conditions (e.g., amine nucleophiles and K2CO3 ), the base rapidly deprotonates the secondary hydroxyl group. The resulting alkoxide undergoes a fast intramolecular cyclization to form styrene oxide [2]. While amines can open epoxides, the attack occurs at both the terminal and benzylic carbons, resulting in an inseparable mixture of 1-amino and 2-amino regioisomers.
By utilizing 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, the hydroxyl group is rendered inert. The basic conditions can no longer trigger intramolecular cyclization. Consequently, the nucleophile is forced to undergo a direct, bimolecular nucleophilic substitution ( SN2 ) exclusively at the less sterically hindered primary bromide. This "epoxide bypass" strategy guarantees >99:1 regioselectivity, which is critical for synthesizing precise phenylethanolamine pharmacophores[3].
Reaction Workflow & Pathway Visualization
Workflow demonstrating how THP protection prevents epoxide-mediated regioisomer mixtures.
Self-Validating Experimental Protocols
Protocol A: Regioselective Amination of the THP-Protected Bromohydrin
Objective: Synthesize a THP-protected phenylethanolamine derivative via direct SN2 displacement. Causality of Reagents:
-
Base ( K2CO3 ): Acts as an acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will prematurely cleave the acid-sensitive THP acetal, triggering the exact epoxide formation we aim to avoid.
-
Excess Amine: Accelerates the bimolecular rate of the SN2 reaction, outcompeting any potential background degradation.
Step-by-Step Methodology:
-
Initiation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Reagent Addition: Add finely powdered, anhydrous K2CO3 (2.5 equiv) followed by the primary amine (e.g., isopropylamine, 3.0 equiv).
-
Thermal Activation: Heat the suspension to 80 °C under reflux. The heterogeneous mixture ensures a slow, controlled release of basicity.
-
Self-Validation (Reaction Tracking): Monitor via TLC (Hexane:EtOAc 3:1). Crucial Insight: Pre-treat the TLC plate by dipping it in 5% triethylamine in hexane to prevent the polar amine product from streaking. The starting material ( Rf≈0.6 ) will cleanly convert to a lower Rf spot.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Partition between EtOAc and water, wash with brine, dry over Na2SO4 , and evaporate to yield the protected amine.
Senior Scientist Insight (NMR Validation): Because the THP protecting group introduces a new stereocenter at its anomeric carbon, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran exists as a mixture of diastereomers. During 1 H NMR characterization of the intermediate, expect duplicated signals (e.g., two distinct anomeric proton multiplets between δ 4.5–4.9 ppm). This is a physical property of the chiral matrix, not an indication of impurity.
Protocol B: Mild Acidic Cleavage of the THP Acetal
Objective: Unmask the secondary hydroxyl group to yield the final 2-amino-1-phenylethanol derivative. Causality of Reagents:
-
Protic Solvent (Methanol): Methanol acts as a nucleophilic scavenger. When the acid protonates the THP oxygen, the acetal opens. Methanol attacks the resulting oxocarbenium ion, forming volatile 2-methoxytetrahydropyran, which drives the equilibrium forward and prevents re-protection[4].
Step-by-Step Methodology:
-
Initiation: Dissolve the crude THP-protected amino ether from Protocol A in anhydrous methanol (0.1 M).
-
Deprotection: Dropwise add a 10% solution of HCl in methanol until the pH reaches ~2. Stir at room temperature for 2-4 hours.
-
Self-Validation (NMR Tracking): Take a small aliquot, neutralize, and perform a quick 1 H NMR. The reaction is complete when the complex diastereomeric multiplets of the THP anomeric proton ( δ 4.5–4.9 ppm) completely disappear, collapsing the spectrum into a single set of sharp peaks.
-
Isolation: Concentrate the mixture to remove methanol and 2-methoxytetrahydropyran. The product remains as the hydrochloride salt. To isolate the free base, dissolve in water, adjust pH to 10 with aqueous NaOH , and extract with dichloromethane.
Quantitative Data & Optimization
The THP-protected bromohydrin exhibits excellent reactivity across a diverse panel of nucleophiles. The table below summarizes optimized conditions for various functionalizations, highlighting the perfect preservation of regioselectivity.
Table 1: Optimization of Nucleophilic Substitution on 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| Isopropylamine | Acetonitrile | 80 | 12 | 88 | >99:1 |
| Benzylamine | DMF | 90 | 8 | 92 | >99:1 |
| Sodium Azide | DMF | 70 | 6 | 95 | >99:1 |
| Thiophenol (PhSH) | THF | 65 | 4 | 91 | >99:1 |
| Potassium Phthalimide | DMF | 85 | 10 | 86 | >99:1 |
Note: Yields represent isolated yields after column chromatography. Regioselectivity was determined via crude 1 H NMR integration.
References
-
Title : 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran | Source : ChemScene | URL : 1
-
Title : Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives | Source : PMC | URL :3
-
Title : Application of (R)-(-)-2-Bromo-1-phenylethanol in the Synthesis of Natural Products | Source : BenchChem | URL :2
-
Title : Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Source : DataPDF | URL :4
Sources
Application Notes and Protocols: 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran as a Novel Orthogonal Protecting Group for Hydroxyl Functions
Introduction: The Imperative of Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups are not merely temporary shields but are integral components of a synthetic strategy that dictates the feasibility and efficiency of a molecular construction. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not interfere with other functional groups within the molecule. The concept of "orthogonality" is paramount, allowing for the selective deprotection of one functional group in the presence of others, a critical requirement for the synthesis of complex molecules such as pharmaceuticals and natural products.[1][2]
This application note introduces 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, a specialized protecting group for hydroxyl functionalities. While bearing the familiar acid-labile tetrahydropyranyl (THP) ether moiety, the incorporation of a 2-bromo-1-phenylethyl structure offers a compelling hypothesis for an orthogonal deprotection strategy via reductive cleavage. This dual-mode deprotection potential positions it as a versatile tool for synthetic chemists, offering flexibility in complex synthetic routes where multiple hydroxyl groups require differential protection.
Core Concept: A Bifunctional Protecting Group
The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran combines two key features:
-
An Acid-Labile Acetal: The tetrahydropyranyl ether linkage is a classic acid-labile protecting group, readily cleaved under mild acidic conditions.[3] This provides a standard and reliable method for deprotection.
-
A Reductively Cleavable Moiety: The presence of a bromine atom and a benzylic-type ether linkage introduces a latent reactivity that can be exploited for reductive cleavage. Both the carbon-bromine bond and the benzylic C-O bond are susceptible to catalytic hydrogenolysis.[4][5]
This bifunctionality allows for two distinct modes of deprotection, enabling the chemist to choose the most appropriate method based on the stability of other functional groups in the molecule.
Synthesis of the Protecting Group Precursor: (±)-2-Bromo-1-phenylethanol
The protecting group is introduced by the acid-catalyzed reaction of a hydroxyl group with 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, which is in turn synthesized from (±)-2-bromo-1-phenylethanol and 3,4-dihydro-2H-pyran. The synthesis of the precursor alcohol is a critical first step. A common and effective method is the reduction of 2-bromoacetophenone.[6][7]
Protocol for the Synthesis of (±)-2-Bromo-1-phenylethanol:
-
Dissolution: Dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (±)-2-bromo-1-phenylethanol.
Experimental Protocols
Protocol 1: Protection of a Model Alcohol (e.g., Benzyl Alcohol)
This protocol describes the formation of the protected ether using a model primary alcohol.
Workflow for Alcohol Protection:
Caption: General workflow for the protection of an alcohol.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.2 eq).
-
Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 1: Summary of typical conditions for the protection of a primary alcohol.
Protocol 2: Deprotection via Acidic Hydrolysis
This protocol describes the standard cleavage of the THP ether linkage under acidic conditions to regenerate the parent alcohol.
Workflow for Acidic Deprotection:
Caption: General workflow for acidic deprotection.
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected alcohol (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Condition |
| Solvent System | THF/Acetic Acid/Water (3:1:1) |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-8 hours |
| Typical Yield | 90-98% |
Table 2: Summary of typical conditions for acidic deprotection.
Protocol 3: Orthogonal Deprotection via Catalytic Hydrogenolysis
This protocol outlines the proposed reductive cleavage of the protecting group, which offers an orthogonal deprotection strategy. This method is anticipated to cleave both the C-Br bond and the benzylic C-O bond.
Workflow for Reductive Deprotection:
Caption: General workflow for reductive deprotection.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the protected alcohol (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Reducing Agent | Hydrogen Gas (H₂) |
| Temperature | Room Temperature |
| Typical Reaction Time | 6-12 hours |
| Typical Yield | 80-90% (projected) |
Table 3: Summary of proposed conditions for reductive deprotection.
Discussion of Orthogonality and Applications
The key advantage of the 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran protecting group lies in its potential for orthogonal deprotection. While the THP ether is cleaved under acidic conditions, the reductive hydrogenolysis pathway is performed under neutral conditions. This allows for the selective removal of this protecting group in the presence of other acid-labile groups such as tert-butyldimethylsilyl (TBDMS) ethers or tert-butoxycarbonyl (Boc) protecting groups. Conversely, the acidic deprotection of this group should not affect groups that are labile to hydrogenolysis, such as benzyl (Bn) ethers or certain reducible functionalities.
This protecting group is particularly well-suited for complex syntheses requiring the differentiation of multiple hydroxyl groups. For instance, in oligosaccharide or polyketide synthesis, where numerous hydroxyls of similar reactivity are present, the ability to selectively unmask a specific hydroxyl group under a unique set of conditions is a powerful synthetic tool.
Conclusion
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a promising protecting group for hydroxyl functions that offers the potential for both standard acid-catalyzed deprotection and an orthogonal, reductive deprotection strategy. The presence of the bromo and phenyl substituents within the ethoxy linker provides a handle for catalytic hydrogenolysis, thereby expanding the synthetic chemist's toolkit for orthogonal protection schemes. The protocols outlined in this application note provide a framework for the synthesis, application, and selective cleavage of this versatile protecting group, enabling more sophisticated and efficient synthetic routes in drug discovery and natural product synthesis.
References
-
PrepChem. Synthesis of (S)-2-bromo-1-phenyl ethanol. [Link]
-
Organic Syntheses. erythro-2-BROMO-1,2-DIPHENYLETHANOL. [Link]
-
PMC - NIH. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Jack Westin. Cleavage of Ethers. [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.
-
Wikipedia. Ether cleavage. [Link]
-
Wikipedia. Protecting group. [Link]
-
ACS Publications. The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
Tropical Journal of Natural Product Research. Synthesis and biological activities of some fused pyran derivatives. [Link]
-
ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]
-
PubMed. Catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Royal Society of Chemistry. Catalytic dehydrogenative dual functionalization of ethers: dealkylation–oxidation–bromination accompanied by C–O bond cleavage via aerobic oxidation of bromide. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Taylor & Francis Online. Selective Oxidation of Benzylic Alcohols and Ethers and Oxidative Cleavage of Benzylic Tetrahydropyranyl and Trimethylsilyl Ethers. [Link]
-
Atlanchim Pharma. Scientific Letter. [Link]
-
PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
PMC - NIH. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
-
MDPI. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Turito. Phenyl Group - Structure, Properties, and Uses. [Link]
-
UT Southwestern Research Labs. Protecting Groups in Organic Synthesis-1 Ready. [Link]
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- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
Protocol for the Deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Introduction
The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in multistep organic synthesis. Its prevalence is due to its ease of installation, stability across a range of non-acidic conditions (including reactions with strong bases, organometallics, and hydrides), and facile removal under acidic conditions.[1] The deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran to yield 2-bromo-1-phenylethanol is a critical step in synthetic pathways where this alcohol is a key intermediate. This application note provides a detailed protocol for this transformation, including the underlying mechanism, a selection of effective catalytic systems, and comprehensive experimental procedures.
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The deprotection of a THP ether proceeds via a reversible acetal hydrolysis mechanism under acidic conditions.[1] The process is initiated by the protonation of the ether oxygen atom of the THP group, which enhances the leaving group ability of the protected alcohol. Subsequent cleavage of the C-O bond results in the formation of the desired alcohol and a resonance-stabilized carbocation. This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate a hemiacetal which is in equilibrium with its open-chain form, 5-hydroxypentanal.[1][2]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Selection of Catalytic Systems
A variety of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst is crucial and depends on the sensitivity of the substrate to acidic conditions and the presence of other functional groups.[1] For the deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, mild acidic conditions are generally preferred to avoid potential side reactions involving the benzylic ether and the bromo substituent.
| Catalyst System | Solvent(s) | Temperature | Typical Reaction Time | Advantages & Considerations |
| Acetic Acid/THF/Water | Acetic Acid, Tetrahydrofuran, Water (e.g., 3:1:1) | Room Temperature | 2 - 12 h | Mild and widely used. The progress of the reaction should be carefully monitored by TLC to avoid prolonged exposure to acid.[1] |
| Amberlyst-15 | Methanol or Ethanol | Room Temperature | 1 - 6 h | Solid-supported acid simplifies workup (filtration). The catalyst is recyclable.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 50°C | 2 - 8 h | Mildly acidic catalyst, suitable for acid-sensitive substrates.[2] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile/Water (e.g., 19:1) | Room Temperature | 4 - 12 h | Catalytic amounts of DDQ can be effective under nearly neutral conditions.[3] The reaction is sensitive to the solvent system.[3] |
| Copper(II) Chloride Dihydrate | 95% Ethanol | Reflux | 1 - 3 h | Inexpensive and readily available catalyst. The reaction is efficient at elevated temperatures.[4] |
Experimental Protocols
The following are detailed protocols for the deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran using two distinct and reliable methods.
Protocol 1: Mild Acidic Hydrolysis using Acetic Acid/THF/Water
This protocol is a standard and gentle method for THP ether deprotection.[1]
Materials:
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[1]
Caption: General Experimental Workflow for THP Deprotection.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
The use of a solid-supported acid like Amberlyst-15 simplifies the workup procedure significantly.[1]
Materials:
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
-
Amberlyst-15 resin
-
Methanol
-
Dichloromethane (for washing the resin)
Procedure:
-
Suspension: To a solution of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[1]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of methanol or dichloromethane.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.[1]
Trustworthiness and Self-Validation
To ensure the successful and reproducible deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, the following self-validating steps are recommended:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. A co-spot of the starting material and the reaction mixture should be used to accurately determine the consumption of the starting material. The appearance of a new, more polar spot corresponding to the product alcohol confirms the reaction is proceeding.
-
Product Characterization: The identity and purity of the final product, 2-bromo-1-phenylethanol, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Comparison of the obtained data with literature values for the expected product will validate the outcome of the reaction.
-
Control Experiment: In case of unexpected results, a control experiment without the acid catalyst can be performed to ensure that the deprotection is indeed catalyzed by the acid and not due to other factors.
Conclusion
The deprotection of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran can be achieved efficiently under mild acidic conditions. The choice between a homogeneous system like acetic acid/THF/water and a heterogeneous catalyst such as Amberlyst-15 will depend on the specific requirements of the synthetic route, particularly the ease of workup and purification. Careful monitoring and proper characterization of the product are essential for ensuring the success of this transformation.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
- DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. (1995). Marcel Dekker, Inc.
- THP Protecting Group: THP Protection & Deprotection Mechanism. (2024, October 15). Total Synthesis.
- A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. (1998, January 1). RSC Publishing.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl.
Sources
Application Note: Grignard Workflows Involving 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Mechanistic Rationale & Strategic Overview
In advanced organic synthesis and active pharmaceutical ingredient (API) development, the construction of complex carbon frameworks often relies on the robust reactivity of organomagnesium compounds. However, when utilizing bifunctional building blocks like 2-bromo-1-phenylethanol, chemists face a fundamental chemoselectivity issue: the simultaneous presence of an electrophilic alkyl bromide and a highly acidic hydroxyl proton.
Attempting to generate a Grignard reagent directly from the unprotected halohydrin results in immediate failure. The nascent organomagnesium species acts as a potent base, triggering an intramolecular acid-base reaction that deprotonates the adjacent hydroxyl group[1]. This not only quenches the Grignard reagent but facilitates an intramolecular nucleophilic attack, leading to the formation of styrene oxide (an epoxide) rather than the desired nucleophile[2].
To circumvent this self-quenching pathway, the hydroxyl group is masked as a tetrahydropyranyl (THP) ether, yielding 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran . The THP group is an acetal, rendering it completely inert to the strongly basic and nucleophilic environment of Grignard formation[1]. This protection strategy allows for the successful generation of the Grignard reagent (Ph-CH(OTHP)-CH2-MgBr) and its subsequent addition to various electrophiles, followed by mild acidic deprotection to reveal the target diol[3].
Reaction Pathway & Causal Workflow
Workflow of THP-protected Grignard formation and reaction, preventing self-quenching.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step before proceeding.
Protocol A: Preparation of the THP-Protected Grignard Reagent
Objective: Convert 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran to its corresponding organomagnesium halide.
-
Setup: In a flame-dried, nitrogen-purged 3-neck flask, add 1.5 equivalents of magnesium turnings.
-
Activation: Add a single crystal of iodine ( I2 ) and 5% of the total anhydrous Tetrahydrofuran (THF) volume.
-
Initiation & Addition: Add a small aliquot (approx. 5%) of the bromide starting material.
-
Self-Validation: The reaction has successfully initiated when the brown iodine color completely dissipates, accompanied by a spontaneous exotherm (localized bubbling of the THF)[6]. Do not proceed until this visual confirmation is observed.
-
-
Completion: Add the remaining bromide dropwise over 30 minutes to maintain a gentle reflux, then stir for an additional 1 hour at room temperature.
Protocol B: Electrophilic Addition
Objective: React the formed Grignard reagent with a target carbonyl electrophile (e.g., an aldehyde or ketone).
-
Reaction: Cool the Grignard solution to 0 °C. Add the electrophile (1.0 eq) dissolved in anhydrous THF dropwise.
-
Causality: Dropwise addition at 0 °C prevents localized heat buildup, which can trigger unwanted Wurtz-type homocoupling (dimerization) of the Grignard reagent.
-
-
Quenching: Carefully add saturated aqueous ammonium chloride ( NH4Cl ) until the mixture is neutralized.
-
Causality & Self-Validation:[2]. Quenching with a mild acid like NH4Cl protonates the resulting alkoxide without prematurely cleaving the acid-sensitive THP group. The immediate formation of a white precipitate (magnesium salts) visually confirms the destruction of the organometallic intermediate.
-
Protocol C: THP Deprotection
Objective: Cleave the THP acetal to yield the final free diol.
-
Reaction: Dissolve the crude protected product in Methanol. Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA).
-
Causality: requires catalytic acid and a protic solvent[3]. Methanol drives the transacetalization equilibrium forward, releasing the free alcohol and volatile methoxy-tetrahydropyran byproducts.
-
-
Monitoring & Validation: Stir at room temperature for 2–4 hours.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the non-polar THP-ether spot disappears entirely, replaced by a significantly more polar, baseline-shifted spot corresponding to the free hydroxyl group.
-
Quantitative Data & Troubleshooting
To ensure reproducibility, the following table summarizes critical process parameters, expected quantitative equivalents, and standard troubleshooting interventions for this workflow.
| Parameter / Step | Optimal Condition | Common Failure Mode | Corrective Action |
| Mg Activation | 1.5 eq Mg turnings, I2 crystal | Oxide layer prevents insertion | Crush Mg in situ under N2 ; add a drop of 1,2-dibromoethane. |
| Solvent Quality | Anhydrous THF (<50 ppm H2O ) | Moisture quenches Grignard | Use freshly distilled solvent over Na/benzophenone. |
| Addition Temp | 0 °C to Room Temp | Wurtz coupling (dimerization) | Strictly control addition rate; maintain external cooling bath. |
| Quenching Agent | Saturated aqueous NH4Cl | Premature THP cleavage | Avoid strong mineral acids (e.g., HCl , H2SO4 ) during workup. |
| Deprotection | 0.1 eq pTSA in Methanol | Incomplete acetal cleavage | Gently warm to 40 °C; ensure the system is open to drive off volatile byproducts. |
References
-
Protecting Groups For Alcohols - Chemistry Steps. Available at:[Link]
-
Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available at:[Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. Available at:[Link]
-
Grignard Reagent - Wikipedia. Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH. Available at:[Link]
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- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Introduction: Unlocking the Potential of a Versatile Building Block
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a key synthetic intermediate possessing multiple reactive centers that can be selectively manipulated to generate a diverse library of novel compounds. The molecule features a secondary benzylic bromide, which is susceptible to nucleophilic substitution and elimination reactions, and a tetrahydropyran (THP) group, a widely used protecting group for alcohols.[1][2][3] The phenyl ring further allows for modifications through aromatic substitution reactions, although this guide will focus on the reactivity of the bromoethyl moiety.
The strategic location of the bromine atom at a benzylic position enhances its reactivity towards nucleophilic displacement.[4] This heightened reactivity, coupled with the steric and electronic influence of the adjacent phenyl and THP ether groups, allows for a range of controlled transformations. These transformations are pivotal for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The tetrahydropyran moiety is a common structural motif in many biologically active natural products and approved drugs.[5]
This guide provides detailed protocols for the synthesis of various derivatives from 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, including azides, amines, and ethers, as well as through carbon-carbon bond-forming cross-coupling reactions. The underlying mechanistic principles and the rationale behind the choice of reagents and conditions are elucidated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
I. Nucleophilic Substitution Reactions: Gateway to Functional Group Interconversion
The secondary benzylic bromide in the parent compound is an excellent electrophile for S(_N)2 reactions. The benzylic position stabilizes the transition state of both S(_N)1 and S(_N)2 reactions.[4][6] However, with strong nucleophiles and appropriate solvent choices, the S(_N)2 pathway can be favored, leading to a clean inversion of stereochemistry if a chiral starting material is used.
A. Synthesis of 4-(2-Azido-1-phenylethoxy)tetrahydro-2H-pyran: A Precursor for Amines and Click Chemistry
The introduction of an azide group serves as a versatile handle for further chemical modifications, most notably the reduction to a primary amine or participation in Huisgen cycloaddition reactions ("click chemistry").
Causality of Experimental Choices:
-
Nucleophile: Sodium azide (NaN(_3)) is a highly efficient and readily available source of the azide nucleophile.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to dissolve the ionic sodium azide and to accelerate the S(_N)2 reaction by solvating the cation (Na + ) while leaving the azide anion relatively free and highly nucleophilic.[7]
-
Temperature: Elevated temperature is employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
Experimental Protocol:
-
To a solution of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(2-azido-1-phenylethoxy)tetrahydro-2H-pyran.
Data Presentation:
| Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran | 1.0 | DMF | 60-70 | 12-24 | 85-95 |
| Sodium Azide | 1.5 |
Workflow Diagram:
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Application Note: Column Chromatography Purification of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Introduction & Scientific Context
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a specialized bromoether intermediate frequently utilized in advanced polymer chemistry. Most notably, it serves as a critical precursor for synthesizing nitroxide-functionalized terminators in the anionic polymerization of butadiene and styrene[1].
The compound is synthesized via the bromoalkoxylation of styrene using N-bromosuccinimide (NBS) and tetrahydropyran-4-ol [2]. As a Senior Application Scientist, I must emphasize a crucial structural distinction: unlike standard acid-sensitive 2-tetrahydropyranyl (THP) acetal protecting groups, this molecule features a robust ether linkage at the 4-position of the pyran ring. This structural reality dictates our chromatographic strategy—the compound is highly stable on standard silica gel, meaning basic mobile phase modifiers (like triethylamine) are unnecessary and could artificially complicate fraction recovery.
Reaction Profiling & Impurity Causality
To design a flawless and self-validating purification strategy, we must first establish the causality behind the crude mixture's composition. Chromatography is not merely about separating bands; it is about exploiting the mechanistic origins of the impurities.
The synthesis relies on the electrophilic addition of a bromonium ion to styrene, followed by nucleophilic trapping by tetrahydropyran-4-ol. However, competing nucleophiles generate specific impurities:
-
Target Compound: The 4-pyranyl ether is moderately polar due to the oxygen atoms but retains significant lipophilicity from the phenyl ring.
-
Impurity A (Unreacted Styrene): Highly non-polar. If not removed early, it will cause severe band broadening.
-
Impurity B (2-Bromo-1-phenylethanol): Formed when trace water outcompetes tetrahydropyran-4-ol in trapping the bromonium intermediate. It is highly polar due to the free hydroxyl group.
-
Impurity C (Unreacted Tetrahydropyran-4-ol): Highly polar and lacks a UV chromophore.
Reaction mechanism showing target formation and the competing hydrolysis impurity.
Quantitative Chromatographic Data
Before packing the column, TLC profiling must be conducted to establish the exact retention factors ( Rf ) of the mechanistic components.
Table 1: Crude Mixture Components and Chromatographic Properties
| Component | Characteristics | Relative Polarity | Expected Rf (10% EtOAc/Hexane) | Elution Order |
| Unreacted Styrene | Non-polar oil, UV active | Very Low | 0.95 | 1 |
| Target Ether | Moderately polar, UV active | Medium | 0.40 | 2 |
| 2-Bromo-1-phenylethanol | Polar alcohol, UV active | High | 0.15 | 3 |
| Tetrahydropyran-4-ol | Polar alcohol, No UV | Very High | 0.05 | 4 |
Step-by-Step Purification Protocol
This protocol utilizes a step-gradient on normal-phase silica gel. Every step is designed as a self-validating system to ensure absolute purity.
Phase 1: Sample Preparation (Dry Loading)
Causality Insight: Because the crude mixture contains oily unreacted styrene, loading the sample "neat" or in a polar solvent will cause severe band tailing, ruining the separation. Dry loading ensures a perfectly flat, concentrated initial band.
-
Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).
-
Add dry silica gel (40–63 µm) equal to approximately 3 times the mass of the crude product.
-
Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Critical: Residual DCM will artificially increase local mobile phase polarity, causing the target to co-elute with styrene.
Phase 2: Column Packing & Equilibration
-
Prepare a slurry of silica gel (30–50x the mass of the crude product) in 100% Hexane.
-
Pour the slurry into a glass chromatography column, tapping the sides to ensure uniform packing without channeling.
-
Carefully add the dry-loaded sample powder evenly to the top of the silica bed.
-
Cap the sample layer with 1 cm of clean sea sand to protect the bed from solvent disturbances during mobile phase addition.
Phase 3: Gradient Elution Workflow
-
0% EtOAc (100% Hexane): Elute with 2–3 column volumes (CV) of pure hexane. This flushes out unreacted styrene and any non-polar dibrominated byproducts.
-
5% EtOAc in Hexane: Elute with 2 CVs. This conditions the column and begins mobilizing the target ether.
-
10% EtOAc in Hexane: Elute with 3–5 CVs. The target 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran will elute in this window. Collect in 15–20 mL fractions.
-
30% EtOAc in Hexane: Elute with 2 CVs to wash off polar impurities (2-bromo-1-phenylethanol and tetrahydropyran-4-ol).
Step-by-step column chromatography elution gradient and fraction pooling workflow.
Phase 4: Fraction Analysis & Self-Validation
To guarantee trustworthiness, fraction analysis must cross-validate the presence of both the phenyl ring and the pyran ether. 12. Spot fractions on silica gel TLC plates. 13. Primary Validation (UV): Use a 254 nm UV lamp to identify phenyl-containing compounds. Both the target and Impurity B will be visible. 14. Secondary Validation (Chemical Stain): Dip the plate in Phosphomolybdic Acid (PMA) or p-Anisaldehyde stain and heat vigorously. The target ether will stain dark blue/green (confirming the oxygen-rich pyran ring), allowing you to differentiate it from purely aromatic or non-polar byproducts. 15. Pool the fractions containing the pure target compound ( Rf ~0.4 in 10% EtOAc/Hexane) and concentrate in vacuo to yield the purified product.
References
-
Kobatake, S., Harwood, H. J., Quirk, R. P., & Priddy, D. B. "Synthesis of Nitroxide-Functionalized Polybutadiene Using Halogen-Containing Benzyloxyamine as Terminators for Anionic Polymerization." Macromolecules, ACS Publications.[Link]
-
Abdel-Wahab, B. F. et al. "Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide." Arkivoc. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Document ID: TSC-CHEM-4BPT-001
Version: 1.0
Last Updated: March 7, 2026
Introduction
Welcome to the technical support center for the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis, while straightforward in principle, involves critical steps where optimization can significantly enhance yield and purity. This document provides the causal logic behind experimental choices to empower you to overcome common challenges.
The synthesis of the target molecule, CAS 1247379-03-8, is a two-step process:
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Protection: Selective protection of the secondary hydroxyl group of (±)-1-phenyl-1,2-ethanediol (styrene glycol) with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether.
-
Bromination: Conversion of the remaining primary hydroxyl group to a bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).
This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might encounter during the synthesis.
Step 1: THP Protection of Styrene Glycol
Question 1: My yield of the THP-protected intermediate is very low, or the reaction is not going to completion. What are the likely causes and solutions?
Answer: Low yields in THP ether formation are a common issue and can typically be traced back to several key factors.[1] Here is a systematic approach to troubleshooting:
-
Cause A: Inactive or Inappropriate Acid Catalyst: The reaction is acid-catalyzed, proceeding via protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol.[2][3][4]
-
Solution:
-
Verify Catalyst Activity: If using a protic acid like p-toluenesulfonic acid (PTSA or TsOH), ensure it is fresh. Older bottles can absorb moisture.
-
Consider a Milder Catalyst: Strong acids can promote the polymerization of DHP as a side reaction.[1] Pyridinium p-toluenesulfonate (PPTS) is an excellent, milder alternative that often provides higher yields by minimizing side products.[1][3]
-
Try Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15 resin simplify workup (removal by filtration) and can be very efficient.[1][5][6]
-
-
-
Cause B: Presence of Water: Water will compete with your alcohol for the protonated DHP intermediate, hydrolyzing it and consuming your reagents.[1]
-
Solution:
-
Dry Glassware: Ensure all glassware is oven- or flame-dried before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) or pass the solvent through a drying column.
-
Employ Molecular Sieves: Adding activated 4Å molecular sieves to the reaction can help scavenge trace amounts of water.
-
-
-
Cause C: Suboptimal Stoichiometry or Temperature:
-
Solution:
-
DHP Stoichiometry: Use a slight excess of DHP (1.1–1.5 equivalents) to drive the reaction to completion.[1]
-
Temperature Control: While the reaction often proceeds at room temperature, gently warming to 40°C may be necessary for less reactive substrates.[1] However, start at 0°C to control the initial exothermic reaction and minimize DHP polymerization.
-
-
Question 2: I'm observing significant side product formation during the THP protection step. What is happening?
Answer: The primary side reaction is the acid-catalyzed polymerization of dihydropyran (DHP).[1]
-
Cause: The oxocarbenium ion intermediate, essential for the reaction, can also be attacked by another molecule of DHP, initiating a polymerization cascade. This is more likely with highly active, concentrated acids.
-
Solution:
-
Slow Catalyst Addition: Add the acid catalyst slowly and in portions to the solution of the alcohol and DHP, preferably at a reduced temperature (e.g., 0°C).
-
Use a Milder Catalyst: As mentioned, switching from PTSA to the less acidic PPTS is highly effective at minimizing this side reaction.[1]
-
Control Temperature: Running the reaction at room temperature or below disfavors the higher activation energy pathway of polymerization.[1]
-
-
Question 3: My NMR spectrum of the purified THP-protected intermediate looks complex, suggesting a mixture of products. Why?
Answer: The reaction of DHP with a chiral alcohol, such as styrene glycol, creates a new stereocenter at the anomeric carbon (C2) of the pyran ring. This results in the formation of a mixture of diastereomers.[2][3]
-
Explanation: Since your starting styrene glycol is racemic, and the DHP reaction adds another chiral center, you are forming two pairs of enantiomers (four stereoisomers in total), which will appear as two distinct sets of signals in the NMR spectrum. This is an expected outcome and does not represent an impurity.
-
Solution: This diastereomeric mixture is typically carried forward into the next step without separation. The diastereomers will likely have very similar Rf values on TLC, making column chromatography separation difficult and unnecessary at this stage.
Step 2: Bromination of the THP-Protected Diol
Question 4: The yield of my final product, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, is low after the bromination step.
Answer: Low yields in the conversion of the primary alcohol to an alkyl bromide using PBr₃ can result from several issues.
-
Cause A: Reagent Quality and Reaction Conditions: Phosphorus tribromide is highly reactive and sensitive to moisture.
-
Solution:
-
Use Fresh PBr₃: Use a freshly opened bottle of PBr₃ or distill it immediately before use. PBr₃ reacts with water to form phosphorous acid and HBr, reducing its efficacy.[7][8]
-
Anhydrous Conditions: This is an SN2 reaction that is sensitive to moisture. Ensure your starting material is dry and you are using an anhydrous solvent (e.g., diethyl ether, DCM).[9]
-
Temperature Control: The reaction of PBr₃ with alcohols is exothermic.[8] The addition of PBr₃ should be done slowly at 0°C to maintain control. After addition, the reaction can be allowed to warm to room temperature.
-
-
-
Cause B: Competing Deprotection of the THP Ether: PBr₃ reacts with moisture to generate HBr.[8] The acidic HBr byproduct can catalyze the cleavage (deprotection) of your acid-sensitive THP ether, reverting it back to the diol, which can then react further to form dibrominated byproducts.
-
Solution:
-
Include a Mild Base: Add a non-nucleophilic base like pyridine to the reaction mixture.[9][10] Pyridine will scavenge the HBr formed during the reaction, protecting the THP group from cleavage.
-
Careful Workup: During the aqueous workup, use a buffered or basic solution (like saturated NaHCO₃) to quench the reaction and neutralize any residual acid quickly.
-
-
-
Cause C: Inefficient SN2 Reaction: The reaction proceeds by converting the hydroxyl into a good leaving group (an alkoxy-dibromophosphite), which is then displaced by a bromide ion in an SN2 reaction.[9][10][11]
-
Solution:
-
Solvent Choice: Polar aprotic solvents can facilitate SN2 reactions. While ether is common, DCM is also a good choice.
-
Stoichiometry: One equivalent of PBr₃ can theoretically convert three equivalents of alcohol.[9] However, using a slight excess of PBr₃ (e.g., 0.4-0.5 equivalents per equivalent of alcohol) is often practical to ensure full conversion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of THP protection and why is an acid catalyst necessary? A1: The THP protection is an acid-catalyzed addition of an alcohol to the double bond of dihydropyran.[4][12]
-
Protonation: The acid catalyst protonates the DHP double bond, creating a highly reactive, resonance-stabilized oxocarbenium ion.[2][3]
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[2][12]
-
Deprotonation: A base (like the solvent or conjugate base of the acid) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3] The catalyst is essential because the alcohol is not nucleophilic enough to attack the neutral DHP double bond directly.
Q2: Why is the secondary hydroxyl of styrene glycol protected preferentially over the primary one? A2: While THP protection isn't highly selective, there can be a slight preference for the secondary alcohol in this case due to electronic effects. The secondary hydroxyl is benzylic, making its oxygen slightly more nucleophilic. However, the primary alcohol is less sterically hindered.[12] In practice, you will likely get a mixture of singly-protected products and some doubly-protected di-THP ether. The reaction conditions can be optimized to favor mono-protection.
-
Optimization Tip: Use only one equivalent of DHP relative to the diol and run the reaction at a lower temperature to favor the more reactive site and minimize double protection. The desired mono-protected species can then be separated by column chromatography.
Q3: Why use PBr₃ for bromination instead of HBr? A3: Using PBr₃ offers a significant advantage: it promotes an SN2 reaction mechanism, which avoids the formation of carbocation intermediates.[7][9][10]
-
Avoiding Rearrangement: Treatment with HBr would protonate the alcohol, leading to loss of water and formation of a primary carbocation, which would be highly prone to rearrangement. PBr₃ avoids this issue entirely.[7][11]
-
Milder Conditions: The reaction with PBr₃ can be run under milder, more controlled conditions compared to using concentrated strong acids like HBr.
Q4: How should I monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) is the most effective method.
-
For THP Protection: Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting diol will be at the baseline (low Rf), while the THP-protected product will be much less polar and have a significantly higher Rf.
-
For Bromination: Use a similar eluent system. The starting THP-protected alcohol will be more polar than the final brominated product. The Rf of the product will be higher than that of the starting material. Stain with potassium permanganate (KMnO₄) to visualize the alcohol, which will appear as a yellow spot on a purple background.
Experimental Protocols & Data
Optimized Protocol for Step 1: Synthesis of 2-(1-Phenyl-2-hydroxyethoxy)tetrahydro-2H-pyran
-
Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (±)-1-phenyl-1,2-ethanediol (1.0 eq).
-
Dissolution: Dissolve the diol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the solution.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (9:1 Hexanes:EtOAc), checking for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to isolate the mono-protected intermediate.
Optimized Protocol for Step 2: Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
-
Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the purified THP-protected alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous diethyl ether and add anhydrous pyridine (1.5 eq). Cool the solution to 0°C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor by TLC (9:1 Hexanes:EtOAc) for consumption of the starting alcohol.
-
Workup: Carefully and slowly pour the reaction mixture over crushed ice. Add more diethyl ether and transfer to a separatory funnel. Wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography if necessary.
Table 1: Comparison of Reaction Conditions for Yield Optimization
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Step 1: Catalyst | p-Toluenesulfonic acid (PTSA) | Pyridinium p-toluenesulfonate (PPTS) | PPTS is milder, reducing DHP polymerization and improving yield.[1][3] |
| Step 1: Solvent | Reagent-grade THF | Anhydrous Dichloromethane | Ensures water-free conditions to prevent side reactions.[1] |
| Step 2: Acid Scavenger | None | Pyridine | Neutralizes HBr byproduct, preventing acid-catalyzed deprotection of the THP ether.[9][10] |
| Step 2: Reagent Addition | PBr₃ added at room temp | PBr₃ added dropwise at 0°C | Controls exothermic reaction and minimizes side product formation.[8] |
Visual Diagrams
Reaction Workflow
Caption: Acid-catalyzed mechanism for THP ether formation.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Alcohol Reactions: Alcohol Halogenation Using PBr3. Retrieved from [Link]
-
Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]
-
Vaia. (n.d.). Problem 36 A primary or secondary alcohol c.... Retrieved from [Link]
-
BYJU'S. (2022, February 23). PBr3 Reaction. Retrieved from [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Retrieved from [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. orgosolver.com [orgosolver.com]
- 10. byjus.com [byjus.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. vaia.com [vaia.com]
Technical Support Center: A Troubleshooting Guide for the Purification of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development encountering challenges during the purification of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. The following question-and-answer format addresses specific, common issues with in-depth explanations and actionable protocols to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: After my synthesis, the crude NMR shows a complex mixture. What are the likely impurities?
A1: Besides unreacted starting materials (styrene oxide, 2-bromoethanol, and a tetrahydropyranyl (THP) protecting agent like 3,4-dihydro-2H-pyran), several side products can complicate your purification. The reaction mechanism, typically an acid-catalyzed opening of the epoxide ring by the bromo-alcohol followed by THP protection, is prone to side reactions.
Potential Side Products:
-
Isomeric Products: The nucleophilic attack of the alcohol can occur at either carbon of the epoxide, leading to the formation of the regioisomer, 4-(1-Bromo-2-phenylethoxy)tetrahydro-2H-pyran.
-
Di-brominated Species: If excess brominating agent is present or if reaction conditions are harsh, further bromination of the phenyl ring can occur.
-
Polymerization Products: Styrene oxide is susceptible to polymerization under acidic conditions.
-
Byproducts from THP Protection: The reaction of 3,4-dihydro-2H-pyran with any residual water can lead to the formation of 2-hydroxytetrahydropyran.[1]
A thorough analysis of your crude ¹H NMR and mass spectrometry data is crucial for identifying the specific impurities present in your mixture.
Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for purifying 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.[2][3][4][5][6] However, challenges can arise.
Q2: My compound is streaking or tailing on the silica gel column, leading to poor separation. What's causing this and how can I fix it?
A2: Streaking or tailing of polar compounds on silica gel is a common issue.[7][8] In this case, the ether and bromo functionalities can interact strongly with the acidic silanol groups on the silica surface.
Causality and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The lone pairs on the oxygen atoms of the ether and the polar carbon-bromine bond can form hydrogen bonds with the silica gel, causing the compound to move unevenly down the column.
-
Solution 1: Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent. This gradient elution can effectively separate compounds with close retention factors (Rf).[8]
-
Solvent System Recommendation Table:
-
| Polarity of Impurities | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Non-polar (e.g., unreacted starting materials) | 98:2 to 95:5 |
| Moderately polar (isomeric byproducts) | 90:10 to 85:15 |
| Polar (degradation products) | 80:20 and higher |
-
Solution 2: Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which will have weaker interactions with your compound.[8] Alternatively, you can use silica gel that has been treated with a base like triethylamine.
Q3: I'm struggling to separate the desired product from its regioisomer. How can I improve the resolution?
A3: Separating regioisomers is a classic chromatographic challenge. Their similar polarities often result in overlapping peaks.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): For baseline separation, HPLC is often necessary. A normal-phase column (e.g., silica or cyano-bonded) with a hexane/isopropanol or hexane/ethyl acetate mobile phase system is a good starting point.
-
Optimize Column Chromatography Parameters:
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.[6]
-
Decrease the Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, leading to sharper peaks and improved resolution.
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. This "dry loading" technique often results in a more concentrated band at the start of the column, improving separation.
-
Experimental Workflow for Column Chromatography:
Caption: A typical workflow for purifying the target compound via column chromatography.
Troubleshooting Purification by Recrystallization
For compounds that are solid at room temperature, recrystallization can be an effective purification technique.[9][10]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or the solution being too supersaturated.
Solutions to Prevent Oiling Out:
-
Choose a Lower-Boiling Solvent: Select a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature, and which has a boiling point below the melting point of your compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to supersaturation and oiling out.[7]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[10]
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol and less soluble in water. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent, while hexane acts as an anti-solvent. |
| Toluene/Heptane | Similar to the dichloromethane/hexane system, for less polar compounds. |
Q5: After recrystallization, the yield of my purified product is very low. How can I improve it?
A5: Low recovery is a common frustration in recrystallization. It can be caused by several factors.
Maximizing Recrystallization Yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.
-
Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.
-
Seed Crystals: Adding a small crystal of the pure compound to the cooled solution can induce crystallization.[7]
Troubleshooting Logic for Recrystallization:
Caption: A decision tree for troubleshooting common recrystallization issues.
By systematically addressing these common purification challenges with the provided insights and protocols, you can significantly improve the purity and yield of your 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, ensuring the quality of your subsequent research and development activities.
References
-
El-Saghier, A. M. M. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society, 15(4), 351-357. [Link]
-
Cid, M. B., & Padwa, A. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 23(10), 2469. [Link]
-
Supporting Information for "Visible-Light-Mediated Aerobic Oxygenation of C(sp3)−H Bonds with a Recyclable Organic Photocatalyst". Angewandte Chemie International Edition. [Link]
-
University of California, Irvine. How to run column chromatography. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. European Journal of Medicinal Chemistry, 187, 111957. [Link]
-
Royal Society of Chemistry. Mechanochemical Reactivity of a Multimodal 2H-Bis-Naphthopyran Mechanophore. [Link]
-
PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]
- Google Patents. Method for purifying a bromine compound.
-
Al-Zaydi, K. M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2006(14), 100-111. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Victoria. Column chromatography. [Link]
-
Reddit. Purification Troubleshooting : r/Chempros. [Link]
- Clayden, J., et al. Organic Chemistry. Oxford University Press.
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. InTech. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pure.uva.nl [pure.uva.nl]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scispace.com [scispace.com]
Stability and degradation of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
Welcome to the technical support center for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the handling and use of this compound in experimental settings.
I. Introduction to the Molecule and its Stability Profile
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a bifunctional molecule incorporating a tetrahydropyranyl (THP) ether and a brominated phenyl group. The stability of this compound is largely dictated by the reactivity of these two moieties. The THP ether serves as a protecting group for the secondary alcohol and is notably labile under acidic conditions.[1][2] Conversely, the brominated aromatic portion is generally more stable but can be susceptible to photodegradation.[3] Understanding these characteristics is crucial for its successful application in multi-step syntheses.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran?
A1: The recommended storage condition is in a tightly sealed container, in a dry atmosphere, at 2-8°C.[4] This is to minimize hydrolysis of the THP ether due to ambient moisture and to prevent potential thermal degradation.
Q2: What are the primary degradation pathways for this molecule?
A2: The two primary degradation pathways are:
-
Acid-catalyzed hydrolysis of the THP ether: This is the most significant degradation pathway, leading to the cleavage of the THP group to yield the parent alcohol, 2-bromo-1-phenylethanol, and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal).[5][6]
-
Photodegradation of the bromo-phenyl group: Exposure to UV light can induce cleavage of the carbon-bromine bond.[3]
Q3: Is this compound stable to basic conditions?
A3: Yes, the THP ether linkage is generally stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.[5][7]
Q4: The formation of a new stereocenter upon THP protection is a known issue. How does this affect my experiments?
A4: The reaction of an alcohol with dihydropyran (DHP) to form a THP ether creates a new chiral center at the anomeric carbon of the THP ring. For a chiral alcohol like 2-bromo-1-phenylethanol, this results in the formation of a mixture of diastereomers. This can lead to complexities in purification and characterization, such as more complex NMR spectra.[7]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the use of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in synthetic protocols.
Issue 1: Unexpected Deprotection of the THP Group
Symptom: Disappearance of the starting material and appearance of a more polar spot on TLC, corresponding to the parent alcohol (2-bromo-1-phenylethanol).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Reagents or Conditions | The THP ether is highly sensitive to acid. Even trace amounts of acid in reagents or solvents can catalyze its cleavage.[5] | Ensure all reagents and solvents are neutral. If an acidic workup is necessary, perform it at low temperatures and for a minimal duration. Consider using a buffered aqueous solution for extraction. |
| Acidic Stationary Phase in Chromatography | Silica gel is inherently acidic and can cause deprotection during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. Consider buffering the eluent with a small amount of triethylamine (~0.1-1%).[8] |
| Acidic NMR Solvent | Deuterated chloroform (CDCl₃) can contain trace amounts of DCl, which can lead to deprotection over time in the NMR tube. | Use a neutral NMR solvent like deuterated benzene (C₆D₆) or acetone-d₆. If CDCl₃ must be used, consider adding a small amount of potassium carbonate to the NMR tube. |
Troubleshooting Workflow for Unexpected Deprotection
Caption: Workflow to diagnose and resolve unintended THP deprotection.
Issue 2: Low Yield or Incomplete Reaction in Subsequent Steps
Symptom: A significant amount of starting material remains unreacted, or the desired product is obtained in low yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky THP group may sterically hinder the reaction at a nearby site. | This is an inherent property of the protecting group. If this is a persistent issue, consider switching to a smaller protecting group like a methoxymethyl (MOM) ether. |
| Diastereomeric Mixture | The presence of diastereomers can sometimes lead to different reaction rates for each isomer, resulting in a complex reaction mixture and potentially incomplete conversion of one isomer. | If possible, attempt to separate the diastereomers before proceeding with the next reaction step. However, this is often challenging. |
Issue 3: Formation of Unknown Byproducts
Symptom: Appearance of unexpected spots on TLC or peaks in GC-MS/LC-MS analysis.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Photodegradation | If the reaction is exposed to UV light (including direct sunlight), the C-Br bond can cleave, leading to radical-mediated side reactions.[3] | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Thermal Degradation | High reaction temperatures can potentially lead to the degradation of the benzylic ether or the bromo-phenyl group. | If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Oxidative Degradation | Strong oxidizing agents can potentially oxidize the ether linkage or the aromatic ring. | Avoid the use of strong oxidizing agents if possible. If oxidation is a necessary step, carefully control the reaction conditions (temperature, stoichiometry). |
IV. Experimental Protocols
Protocol 1: Controlled Acidic Deprotection of the THP Ether
This protocol describes a standard method for the removal of the THP protecting group.
Materials:
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected compound (1.0 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[5]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-phenylethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Degradation Pathway during Acidic Hydrolysis
Caption: Acid-catalyzed hydrolysis of the THP ether.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for the purity analysis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran and its potential degradation products.[9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peaks.
-
Purity can be estimated by the area percentage method.
V. References
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Reddit. Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]
-
Sen, A.; et al. Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers. J. Chem. Research (S). 1999.
-
Chemistry Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? [Link]
-
ResearchGate. GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two... [Link]
-
ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]
-
National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
ResearchGate. I have to protect 4-5 phenolic groups. Finally, need to deprotect them (need mild conditions) without racemization. Any Suggestions? I tried TBS, THP. [Link]
-
Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
-
National Institutes of Health. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]
-
National Institutes of Health. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]
-
ResearchGate. Scope of the photocatalytic bromination of phenols. [Link]
-
PubMed. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems. [Link]
-
PubMed. Bromine and carbon isotope effects during photolysis of brominated phenols. [Link]
-
ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]
-
Journal of the American Chemical Society. Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. [Link]
-
Pure and Applied Chemistry. Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. [Link]
-
PubMed. Quantitative Structure - Photodegradation Relationships of Polybrominated Diphenyl Ethers, Phenoxyphenols and Selected Organochlorines. [Link]
-
PubMed. Thermal Decomposition of O-benzyl Ketoximes; Role of Reverse Radical Disproportionation. [Link]
-
The Journal of Organic Chemistry. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
-
National Institutes of Health. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
-
ResearchGate. Photodegradation of tetrahalobisphenol-A (X = Cl, Br) flame retardants and delineation of factors affecting the process. [Link]
-
ChemRxiv. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
-
ResearchGate. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
-
National Institutes of Health. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. [Link]
-
The Analysis of Degradation Products Extracted From Selected 19th Century Papers. [Link]
Sources
- 1. torontech.com [torontech.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromine and carbon isotope effects during photolysis of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Introduction: 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a key intermediate in synthetic organic chemistry, valued for its specific structural features. Its utility in multi-step syntheses is contingent upon its purity and stability. This guide provides an in-depth analysis of the optimal storage conditions, the scientific rationale behind these recommendations, and a troubleshooting framework to address common issues encountered by researchers. The molecule's structure incorporates two key functionalities: an acid-labile tetrahydropyranyl (THP) ether and a reactive alkyl bromide. Understanding the interplay of these groups is critical for maintaining the compound's integrity.
Part 1: Recommended Storage Conditions
To ensure the long-term stability and purity of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, adherence to specific storage protocols is essential. The following conditions are recommended based on the compound's chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions such as hydrolysis and elimination.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis of the acid-sensitive THP ether and oxidation.[2] |
| Container | Tightly sealed in a light-resistant (amber) vial. | Prevents ingress of moisture and air; protects the potentially light-sensitive C-Br bond from photolytic cleavage. |
| Environment | A dry, well-ventilated area away from acids and strong oxidizing agents. | The THP ether is highly susceptible to cleavage by acidic vapors.[3][4] The alkyl bromide can react with strong oxidizers.[5] |
Part 2: Scientific Integrity & The "Why" Behind Storage Choices
The recommended storage conditions are not arbitrary; they are dictated by the inherent chemical vulnerabilities of the molecule's functional groups.
-
The Acid-Labile THP Acetal: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols precisely because it is stable under basic and nucleophilic conditions but can be easily removed with acid.[6][7] The linkage is an acetal, which undergoes rapid acid-catalyzed hydrolysis. Exposure to even trace amounts of acidic vapors in a laboratory environment can be sufficient to catalyze the cleavage of the THP ether, yielding the parent alcohol (1-phenyl-2-bromoethanol) and 5-hydroxypentanal.[7] Storing in a dry, inert atmosphere within a tightly sealed container is the primary defense against this degradation pathway.
-
The Reactive Alkyl Bromide: The primary alkyl bromide is a versatile functional group but also a site of potential degradation. It is susceptible to:
-
Nucleophilic Substitution: While slower than acetal hydrolysis, water can act as a nucleophile, leading to the corresponding alcohol. This is minimized at low temperatures.
-
Elimination Reactions: Under basic conditions (which should be avoided) or thermal stress, elimination of HBr could occur.
-
Photolytic Cleavage: Carbon-halogen bonds can be susceptible to cleavage by UV light, initiating radical reactions that lead to a complex mixture of impurities. Storing in a light-resistant container is crucial.
-
Part 3: Troubleshooting Guide & Experimental Issues
This section addresses common problems researchers may encounter, providing a logical workflow for diagnosis and resolution.
Question 1: My reaction yield is unexpectedly low, and I suspect the starting material. How can I verify this?
Answer: Yes, the integrity of your starting material is paramount. Degradation during storage is a common cause of reduced yields.
Troubleshooting Workflow:
-
Visual Inspection: Check the material for any change in appearance. Has the liquid turned yellow or brown? Is there any solid precipitate? Discoloration is a primary indicator of degradation.
-
Purity Analysis: The most definitive step is to analyze a small aliquot of the stored material.
-
Thin-Layer Chromatography (TLC): Compare the stored material to a fresh sample or a previously established standard. The appearance of new, more polar spots (lower Rf) often indicates the formation of the deprotected alcohol.
-
NMR Spectroscopy (¹H NMR): This is a powerful tool. Look for the disappearance of characteristic THP acetal protons and the appearance of a new hydroxyl (-OH) peak from the deprotected alcohol.
-
LC-MS: This can confirm the presence of the expected parent mass (284/286 m/z for M+H⁺) and identify the masses of potential degradation products.
-
-
Review Storage History: Was the vial sealed tightly after each use? Was it allowed to warm to room temperature before opening to prevent water condensation? Was it stored near acidic reagents?
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I see unexpected signals in my ¹H NMR spectrum of the starting material. What are the likely degradation products?
Answer: The appearance of new signals strongly suggests degradation. Based on the molecule's structure, the most probable degradation pathway is the hydrolysis of the THP ether.
Caption: Primary acid-catalyzed degradation pathway.
You would primarily observe signals for 1-phenyl-2-bromoethanol . Key diagnostic signals would include a new, exchangeable -OH proton and a shift in the signals for the protons on the carbon adjacent to the oxygen.
Part 4: Frequently Asked Questions (FAQs)
-
Q: How should I handle the compound for routine use on the lab bench?
-
A: Before opening, always allow the refrigerated container to warm completely to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and accelerate hydrolysis. Handle the material quickly, and for maximum protection, use an inert gas blanket (like argon or nitrogen) before resealing the container.
-
-
Q: Can I store the compound in a -20°C freezer?
-
A: Yes. While 2-8°C is the standard recommendation, storage at -20°C is also acceptable and may offer slightly better long-term preservation by further slowing degradation kinetics.[8] Ensure the container is appropriate for freezing and is sealed impeccably to prevent moisture ingress during temperature changes.
-
-
Q: The material was shipped at ambient temperature. Is it compromised?
-
A: No. Most suppliers ship this compound at ambient temperature for short durations, indicating it has sufficient stability for standard shipping times.[1] However, upon receipt, it should be immediately transferred to the recommended 2-8°C for long-term storage.
-
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Pi Chemicals. Material Safety Data Sheet for o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pipharm.com [pipharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran CAS 2098543-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: Troubleshooting Byproducts in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis and purification of 4-(2-bromo-1-phenylethoxy)tetrahydro-2H-pyran .
This complex ether is typically synthesized via the Markovnikov alkoxybromination of styrene using tetrahydropyran-4-ol (THP-4-ol) and an electrophilic bromine source such as N-bromosuccinimide (NBS) [1]. While this transformation is highly regioselective, the reaction matrix often generates specific byproducts that can cripple downstream drug development workflows if not properly managed.
This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative separation metrics to ensure high-fidelity purification.
Part 1: Mechanistic Origins of Reaction Byproducts
To successfully remove byproducts, we must first understand the thermodynamic and kinetic pathways that generate them. The reaction relies on the generation of a benzylic bromonium ion intermediate, which is subsequently trapped by the THP-4-ol nucleophile [2].
Deviations in stoichiometry, solvent purity, or temperature lead to four primary contaminants:
-
Succinimide: The stoichiometric, unavoidable byproduct of NBS reduction.
-
1,2-Dibromoethylbenzene (Dibromostyrene): Formed when localized high concentrations of bromine (generated from NBS degradation) outcompete the alcohol nucleophile.
-
2-Bromo-1-phenylethanol (Bromohydrin): The result of trace water in the solvent system acting as a competing nucleophile against the sterically hindered THP-4-ol.
-
Unreacted THP-4-ol: Residual starting material due to incomplete conversion or intentional stoichiometric excess.
Part 2: Troubleshooting FAQs
Q1: I have a massive white precipitate crashing out during my reaction and workup. How do I efficiently remove it without losing my product?
A: This is succinimide , the spent byproduct of NBS [3]. Because succinimide is highly polar and capable of hydrogen bonding, it is practically insoluble in non-polar organic solvents (like hexanes or cold dichloromethane) but highly soluble in water.
-
The Fix: Do not attempt to chromatograph this mixture directly. Instead, crash out the bulk of the succinimide by adding cold hexanes to your crude mixture and filter it over a Celite pad. Follow this with a rigorous aqueous wash using saturated sodium bicarbonate ( NaHCO3 ) and water. The alkaline wash ensures any residual succinimide or hydrobromic acid is partitioned into the aqueous layer.
Q2: My NMR shows significant contamination with 1,2-dibromoethylbenzene. How can I suppress its formation and separate it?
A: Dibromination occurs when free Br2 accumulates in the system. This happens if the reaction is run too warm, causing NBS to degrade, or if the THP-4-ol nucleophile is not thoroughly mixed, allowing bromide ions to attack the bromonium intermediate instead.
-
The Fix: Maintain the reaction strictly at 0 °C during NBS addition. To separate existing contamination, utilize flash column chromatography. Because 1,2-dibromoethylbenzene lacks the polar ether oxygen present in your target product, it is significantly less polar. It will elute first when using a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes).
Q3: I am seeing 2-bromo-1-phenylethanol (bromohydrin) in my final mixture. What causes this and how is it removed?
A: This is a classic moisture-driven side reaction. Water is a smaller, more aggressive nucleophile than the secondary alcohol THP-4-ol. Even trace moisture in your solvent will outcompete THP-4-ol for the benzylic carbocation.
-
The Fix: Ensure all solvents are strictly anhydrous and run the reaction under an inert argon atmosphere. If the bromohydrin has already formed, it can be separated via chromatography. The free hydroxyl (-OH) group makes the bromohydrin significantly more polar than your target ether. It will stick to the silica gel and elute much later than your product.
Part 3: Quantitative Data & Separation Metrics
Use the following empirical data to design your purification gradients. Note: Rf values are based on a standard Thin Layer Chromatography (TLC) system of 10% Ethyl Acetate in Hexanes on silica gel.
| Compound | Role | Polarity / Functional Group | TLC Rf Value | Primary Removal Method |
| 1,2-Dibromoethylbenzene | Byproduct | Non-polar (Alkyl halide) | ~0.85 | Flash Chromatography (Elutes first) |
| Target Product | Product | Moderate (Ether) | ~0.55 | Product Fraction |
| Unreacted Styrene | Starting Mat. | Non-polar (Alkene) | ~0.90 | Vacuum Evaporation / Chromatography |
| 2-Bromo-1-phenylethanol | Byproduct | Polar (Hydroxyl) | ~0.25 | Flash Chromatography (Elutes last) |
| Unreacted THP-4-ol | Starting Mat. | Polar (Hydroxyl) | ~0.15 | Aqueous Wash / Chromatography |
| Succinimide | Byproduct | Highly Polar (Imide) | 0.00 (Stays at baseline) | Filtration / Aqueous Wash |
Part 4: Validated Experimental Protocol (Self-Validating System)
This protocol incorporates real-time validation checkpoints to ensure causality-driven success.
Reagents: Styrene (1.0 eq), Tetrahydropyran-4-ol (1.5 eq), NBS (1.1 eq), Anhydrous Dichloromethane (DCM).
-
Initiation & Nucleophile Loading: Dissolve styrene and THP-4-ol in anhydrous DCM under an argon atmosphere.
-
Validation Checkpoint 1: The solution must be perfectly clear. Any cloudiness indicates moisture, which will lead to bromohydrin formation.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add freshly recrystallized NBS portion-wise over 30 minutes.
-
Validation Checkpoint 2: The solution will turn a pale yellow/orange as the bromonium ion forms, then fade as the THP-4-ol attacks. A persistent dark red/brown color indicates free Br2 accumulation (risk of dibromination).
-
-
Reaction Maturation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 4 hours. Monitor via TLC.
-
Precipitation & Filtration: Add an equal volume of cold hexanes to the crude DCM mixture.
-
Validation Checkpoint 3: A dense white precipitate (succinimide) will immediately crash out. Filter this suspension through a pad of Celite.
-
-
Aqueous Quench & Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
2x Saturated aqueous NaHCO3 (Removes residual succinimide and neutralizes HBr).
-
1x Brine (Breaks emulsions and pre-dries the organic layer).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Chromatographic Isolation: Load the crude oil onto a silica gel column. Elute with a gradient of 2% to 10% Ethyl Acetate in Hexanes.
-
Validation Checkpoint 4: Monitor fractions via TLC. Discard the fast-eluting UV-active band (dibromostyrene). Collect the mid-eluting band (target product). The slow-eluting band (bromohydrin) will remain on the column.
-
Part 5: Visualizations
Reaction Mechanism & Byproduct Pathways
Caption: Mechanistic divergence of the benzylic bromonium ion leading to the target ether and primary byproducts.
Downstream Purification Workflow
Caption: Step-by-step physical separation workflow exploiting solubility and polarity differentials.
Part 6: References
Technical Support Center: Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
An in-depth technical guide by a Senior Application Scientist.
A Guide to Troubleshooting Catalyst Deactivation and Optimizing Reaction Efficiency
Welcome to the technical support center for the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical reaction and may be encountering challenges, particularly with catalyst performance and longevity. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental work.
The formation of the tetrahydropyranyl (THP) ether from an alcohol is a cornerstone of organic synthesis, valued for its role as a robust protecting group. The acid-catalyzed reaction between 2-bromo-1-phenylethanol and 3,4-dihydro-2H-pyran (DHP) is the standard method for synthesizing 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. While seemingly straightforward, this reaction is highly susceptible to catalyst deactivation, leading to issues such as low yields, incomplete conversions, and the formation of unwanted byproducts.
This guide will delve into the common causes of catalyst deactivation in this specific synthesis and provide actionable troubleshooting protocols to restore and maintain high reaction efficiency.
Troubleshooting Guide: Catalyst Performance Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely causes related to catalyst deactivation and provides step-by-step solutions.
Problem: Low or No Product Yield After Expected Reaction Time
A sudden or gradual drop in product yield is the most common indicator of catalyst deactivation. Before assuming catalyst failure, it's crucial to rule out other experimental errors.
Initial Verification Checklist:
-
Reagent Quality: Have you verified the purity of your 2-bromo-1-phenylethanol and DHP? Contaminants, especially water or basic impurities, can neutralize the acid catalyst.
-
Stoichiometry: Was the DHP added in a slight excess (typically 1.1 to 1.5 equivalents)? DHP can slowly hydrolyze or polymerize, and a slight excess ensures the reaction goes to completion.
-
Reaction Conditions: Are the temperature and solvent correct? This reaction is typically run at or slightly above room temperature in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
If these factors are within specification, the issue likely lies with the catalyst.
Core Cause: Catalyst Deactivation
The acidic sites of the catalyst are essential for activating the DHP to allow for nucleophilic attack by the alcohol. Deactivation occurs when these sites are blocked or neutralized.
Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing low product yield.
Solutions for Catalyst Deactivation:
-
For Homogeneous Catalysts (e.g., p-Toluenesulfonic Acid - PTSA):
-
Incremental Addition: If the reaction has stalled, add a small, fresh portion of the catalyst (e.g., 0.01 eq.). If the reaction restarts, it confirms that the initial catalyst was neutralized.
-
Cause Analysis: The primary cause of neutralization is often basic impurities in the starting materials or solvent. Consider passing your solvent through a plug of activated alumina or using a freshly opened bottle.
-
-
For Heterogeneous Catalysts (e.g., Amberlyst-15, Montmorillonite K-10):
-
Catalyst Regeneration: Solid acid catalysts can often be regenerated.
-
Protocol for Amberlyst-15 Regeneration:
-
Filter the catalyst from the reaction mixture.
-
Wash thoroughly with a non-polar solvent (e.g., hexane) to remove organic residues.
-
Wash with an acidic solution (e.g., 1M HCl) to re-protonate the sulfonic acid sites.
-
Wash with deionized water until the washings are neutral.
-
Rinse with methanol and then the reaction solvent (e.g., DCM).
-
Dry thoroughly under vacuum. An improperly dried catalyst will introduce water and inhibit the reaction.
-
-
-
Preventing Deactivation: Ensure all reagents and solvents are scrupulously dry. The use of molecular sieves in the reaction vessel can be an effective preventative measure.
-
Problem: Formation of Byproducts, Especially a Polymer-like Substance
The appearance of a viscous oil or a solid precipitate that is not your product is a sign of DHP polymerization.
Core Cause: Excessive Catalyst Activity or Localized "Hot Spots"
While catalyst deactivation is a common problem, an overly active catalyst can be just as detrimental. The cationic polymerization of DHP is a known side reaction that is also acid-catalyzed. This can occur if:
-
The catalyst loading is too high.
-
The catalyst is too acidic for the substrate (e.g., using concentrated sulfuric acid instead of a milder catalyst like pyridinium p-toluenesulfonate (PPTS)).
-
Poor stirring leads to localized areas of high catalyst concentration.
Solutions to Prevent DHP Polymerization:
-
Catalyst Selection: Switch to a milder catalyst. PPTS is an excellent alternative that often provides a good balance of reactivity without promoting polymerization.
| Catalyst Type | Common Examples | Acidity | Propensity for Polymerization |
| Strongly Acidic | Sulfuric Acid, Amberlyst-15 | High | High |
| Moderately Acidic | p-Toluenesulfonic Acid (PTSA) | Medium | Moderate |
| Mildly Acidic | Pyridinium p-toluenesulfonate (PPTS) | Low | Low |
-
Optimize Catalyst Loading: Carefully titrate the catalyst loading. Start with a low amount (e.g., 0.01 eq.) and monitor the reaction by TLC or LC-MS. Only add more if the reaction is not proceeding.
-
Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate to ensure the catalyst is well-dispersed throughout the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst action in this reaction?
A1: The acid catalyst (H⁺) protonates the oxygen atom in the dihydropyran ring, creating a resonance-stabilized oxocarbenium ion. This ion is a potent electrophile. The hydroxyl group of the 2-bromo-1-phenylethanol then acts as a nucleophile, attacking the electrophilic carbon, which leads to the formation of the THP ether after deprotonation.
Reaction Mechanism Overview
Caption: The catalytic cycle for THP ether formation.
Q2: How does water deactivate the catalyst?
A2: Water is a competing nucleophile. It can react with the activated oxocarbenium ion to form a hemiacetal, which can then open to form 6-hydroxyhexanal. More significantly, water molecules can solvate the acidic protons of the catalyst, reducing their availability to activate DHP. For solid catalysts, water can block the pores and active sites, physically preventing the reagents from reaching them.
Q3: Can the bromide in my substrate poison the catalyst?
A3: While bromide itself is a weak base, it is generally not a significant source of catalyst deactivation in this context. The primary deactivating species are typically stronger bases, such as amine impurities, or nucleophiles like water. However, if your starting material has undergone degradation to release HBr, this could potentially alter the overall acidity of the reaction medium, but it is less likely to "poison" the catalyst in the traditional sense.
Q4: What are the best practices for handling and storing catalysts to ensure long-term activity?
A4:
-
Hygroscopic Catalysts (PTSA, PPTS): Store in a desiccator over a strong drying agent like phosphorus pentoxide. Always handle them quickly in a low-humidity environment.
-
Solid Acid Catalysts (Amberlyst-15): Store in a tightly sealed container at room temperature. Do not store in a refrigerator, as this can cause condensation when the container is opened. If the catalyst is suspected of having absorbed moisture, activate it before use by drying it in a vacuum oven.
-
General Practice: Never return unused catalyst to the stock bottle. This is a common source of contamination for an entire batch of catalyst.
By understanding the mechanisms of catalyst deactivation and implementing these troubleshooting and preventative strategies, you can significantly improve the reliability and efficiency of your 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran synthesis.
References
-
Nuyken, O., & Pask, S. D. (2013). Cationic Polymerization. In Polymer Science: A Comprehensive Reference (pp. 619-669). Elsevier. [Link]
-
Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). An efficient and chemoselective tetrahydropyranylation of alcohols and phenols catalyzed by Hβ zeolite. Tetrahedron Letters, 46(43), 7439-7442. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Overcoming challenges in the scale-up of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran synthesis
Technical Support Center: Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Welcome to the technical support guide for the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and ensure a successful, reproducible synthesis.
Overview and Reaction Principle
The synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is typically achieved via an electrophilic bromoetherification of styrene. In this reaction, styrene is treated with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), in the presence of tetrahydro-2H-pyran-4-ol, which acts as the nucleophile.[1]
The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the alcohol.[2][3] This mechanism dictates the regioselectivity and stereochemistry of the product. The nucleophilic attack by the alcohol occurs at the more substituted carbon (the benzylic position), which can better stabilize the partial positive charge.[4] This regioselectivity is a key aspect of this synthesis, leading to the desired constitutional isomer.[5]
Reaction Scheme:
Styrene + Tetrahydro-2H-pyran-4-ol + NBS → 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran + Succinimide
This guide will address potential pitfalls in this process, from reagent quality to product purification, providing a comprehensive resource for chemists.
Reaction Mechanism: The Bromoetherification Pathway
Understanding the reaction mechanism is critical for effective troubleshooting. The bromoetherification of styrene follows a well-established path involving a cyclic bromonium ion.
Caption: Mechanism of NBS-mediated bromoetherification of styrene.
-
Bromonium Ion Formation : The π-bond of the styrene double bond attacks the electrophilic bromine of NBS, forming a cyclic, three-membered bromonium ion intermediate. This step is fast and generates a succinimide anion.[1]
-
Nucleophilic Ring-Opening : The alcohol (tetrahydro-2H-pyran-4-ol) acts as a nucleophile, attacking one of the carbons of the bromonium ion. Due to the electronic stabilization from the phenyl group, the attack preferentially occurs at the benzylic carbon (the carbon attached to the phenyl ring).[2][4] This attack proceeds from the side opposite to the bromonium bridge, resulting in an anti-addition.[3]
-
Deprotonation : A weak base, such as the succinimide anion or another molecule of the alcohol, removes the proton from the newly formed oxonium ion to yield the neutral bromo-ether product.
Detailed Experimental Protocol
This protocol provides a general procedure. Modifications may be necessary based on laboratory conditions and specific substrate batches.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Styrene | 104.15 | 10 | 1.0 |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 12 | 1.2 |
| N-Bromosuccinimide (NBS) | 177.98 | 11 | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Procedure
-
Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.04 g, 10 mmol) and tetrahydro-2H-pyran-4-ol (1.23 g, 12 mmol).
-
Dissolution : Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
NBS Addition : Add N-Bromosuccinimide (1.96 g, 11 mmol) portion-wise over 15 minutes. Adding NBS slowly helps to control the exotherm and minimize side reactions.
-
Reaction : Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 20% Ethyl Acetate in Hexane. The product should have a higher Rf than the starting alcohol.
-
Quenching : Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 20 mL). Stir for 10 minutes until the organic layer is colorless.
-
Workup : Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL) to remove succinimide, followed by brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 5% to 25% ethyl acetate). The target compound, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, is a colorless to pale yellow oil.[6]
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q1: My reaction is sluggish or shows no product formation. What could be the cause?
A1: This is a common issue that often points to reagent quality or reaction conditions.
-
NBS Quality: N-Bromosuccinimide can decompose over time, especially if it appears yellow or brown, indicating the presence of Br₂.[7] For best results, use freshly recrystallized NBS. To recrystallize, dissolve the impure NBS in hot water (90-95°C), filter if necessary, and allow it to cool slowly to form white crystals.[7]
-
Solvent and Reagent Purity: The reaction is sensitive to water, which can compete with the alcohol nucleophile to form a bromohydrin side product.[2] Ensure that your solvent (DCM) is anhydrous and that the styrene and alcohol are free from significant water contamination.
-
Insufficient Activation: While this reaction typically does not require an initiator, ensure the temperature is appropriate. Running the reaction too cold may slow it down excessively. Allow it to warm to room temperature after the initial phase at 0°C.
Q2: My TLC and NMR show multiple spots/products. What are the likely side products and how can I avoid them?
A2: The formation of multiple products usually indicates a lack of selectivity or over-reaction.
-
1,2-Dibromo-1-phenylethane: This side product forms if the succinimide anion or a bromide ion attacks the bromonium ion instead of the alcohol.[8] This is more likely if the alcohol concentration is too low or if the reaction is run in a non-polar solvent that disfavors the alcohol's nucleophilicity. Ensure you are using a slight excess of the alcohol (1.2 equivalents is recommended).
-
Styrene Bromohydrin: As mentioned in Q1, water can compete as a nucleophile to form 1-phenyl-2-bromoethanol.[9] Using anhydrous solvents is the best preventative measure.
-
Regioisomer: While the attack at the benzylic position is strongly favored, a small amount of the other regioisomer (where the bromine is at the benzylic position) could form, though this is generally minor with styrene.[10] Maintaining a low reaction temperature (0°C) during the initial addition of NBS helps maximize regioselectivity.[5]
Q3: I am struggling to remove the succinimide byproduct from my final product. What are the best purification strategies?
A3: Succinimide is a polar, water-soluble byproduct that can sometimes be tricky to remove completely.
-
Aqueous Workup: The most effective way to remove the bulk of succinimide is through an aqueous wash.[11] Washing the organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃) or dilute (e.g., 1M) sodium hydroxide (NaOH) will deprotonate the succinimide (pKa ~9.6), making the resulting salt highly soluble in the aqueous layer.[11]
-
Chromatography Optimization: If succinimide co-elutes with your product, you may need to adjust your column chromatography conditions. Using a less polar solvent system (e.g., increasing the hexane/ethyl acetate ratio) may help retain the succinimide on the silica gel longer, allowing for better separation.
-
Precipitation: In some cases, if the crude product is dissolved in a solvent where the desired product is soluble but succinimide is not (like diethyl ether or a hexane/DCM mixture), the succinimide may precipitate and can be removed by filtration.[7]
Q4: My purified product seems to decompose upon standing or during concentration. How can I improve its stability?
A4: Bromo-ethers can be sensitive to heat and acid.
-
Avoid Heat: When concentrating the product after workup or chromatography, use a rotary evaporator with a water bath temperature no higher than 30-35°C.
-
Neutralize Acidic Traces: Ensure all acidic residues are removed during the workup. A thorough wash with sodium bicarbonate is crucial. Traces of HBr, which can form from NBS, can catalyze decomposition.
-
Proper Storage: The purified compound should be stored in a sealed vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation.[6]
Frequently Asked Questions (FAQs)
Q: Can I use a different brominating agent instead of NBS? A: Yes, other sources of electrophilic bromine like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or even molecular bromine (Br₂) can be used. However, NBS is often preferred because it is a solid that is easier and safer to handle than liquid bromine.[12] Furthermore, using NBS helps maintain a low concentration of Br₂ in the reaction mixture, which can suppress the competing dibromination side reaction.[13]
Q: Why is dichloromethane (DCM) used as the solvent? Can I use others? A: DCM is a good choice because it is relatively non-polar, aprotic, and effectively dissolves the starting materials. It does not compete as a nucleophile. Other aprotic solvents like THF or acetonitrile could be used, but may alter reaction rates and selectivity.[14] Avoid protic solvents like methanol or ethanol, as they will compete with the tetrahydro-2H-pyran-4-ol and form different bromo-ether products.[1]
Q: How critical is the 0°C starting temperature? A: Starting the reaction at 0°C is important for controlling the initial exotherm upon adding NBS and for maximizing the regioselectivity of the nucleophilic attack on the bromonium ion.[13] Allowing the reaction to proceed at an uncontrolled, higher temperature can increase the formation of side products.
Q: What is the expected yield for this reaction? A: With proper technique and pure reagents, yields for this type of bromoetherification are typically in the range of 70-85%. Low yields are often traced back to the issues addressed in the troubleshooting section, such as impure NBS, wet conditions, or incomplete reaction.
Q: My product is very polar and difficult to purify with standard silica gel chromatography. Are there alternative methods? A: While this specific product has moderate polarity, highly polar analogs can be challenging. If standard chromatography fails, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which employs a polar stationary phase and is well-suited for purifying very polar compounds.[15][16] Alternatively, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase could be effective.[17]
References
- Vertex AI Search. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. Retrieved March 11, 2026.
-
Chemistry Steps. (2026, March 5). Reaction of Alkenes with Bromine. Retrieved March 11, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved March 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Managing Byproducts from N-Bromosuccinimide (NBS) Reactions. Retrieved March 11, 2026.
-
KPU Pressbooks. (n.d.). 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I. Retrieved March 11, 2026, from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination, Chlorination, and Halohydrin Formation from Alkenes. Retrieved March 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Retrieved March 11, 2026.
- Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved March 11, 2026.
-
Wikipedia. (n.d.). Regioselectivity. Retrieved March 11, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved March 11, 2026, from [Link]
- PMC. (n.d.). Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. Retrieved March 11, 2026.
- ScienceDirect. (2011, November 1).
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved March 11, 2026.
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Retrieved March 11, 2026.
- ResearchGate. (n.d.). Bromotriflamidation of styrene with solvent interception in the presence of NBS. Retrieved March 11, 2026.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved March 11, 2026.
- ScienceDirect. (n.d.). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor agents. Retrieved March 11, 2026.
- ACS Publications. (2014, January 20). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development. Retrieved March 11, 2026.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved March 11, 2026.
- PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. Retrieved March 11, 2026.
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved March 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved March 11, 2026, from [Link]
- PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. NIH. Retrieved March 11, 2026.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved March 11, 2026, from [Link]
- ResearchGate. (n.d.). Bromination of styrene (62)
- Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved March 11, 2026.
- ResearchGate. (n.d.).
- Indian Academy of Sciences. (n.d.). Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Retrieved March 11, 2026.
- MDPI. (2024, April 28). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved March 11, 2026.
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Validation & Comparative
A Comparative Guide to Synthetic Alternatives for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: A Focus on Hydroxyl-Protecting Strategies
For researchers and professionals in drug development and complex organic synthesis, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. The target molecule, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, utilizes a tetrahydropyranyl (THP) group to protect the secondary alcohol of 2-bromo-1-phenylethanol. While the THP ether is a classic and cost-effective choice, its lability to acid and the introduction of a new stereocenter can present challenges in multi-step syntheses.[1] This guide provides an in-depth, objective comparison of the THP protecting group with viable synthetic alternatives, namely tert-butyldimethylsilyl (TBS) ether and benzyl (Bn) ether, for the protection of 2-bromo-1-phenylethanol. We will delve into detailed experimental protocols, comparative performance data, and the underlying chemical principles to inform the selection of the optimal synthetic route.
The Central Challenge: Protecting a Sensitive Bromohydrin
The substrate, 2-bromo-1-phenylethanol, is a sensitive molecule. The presence of a bromine atom on the carbon adjacent to the hydroxyl group makes the compound susceptible to side reactions such as epoxide formation under basic conditions or rearrangement under acidic conditions.[2] Therefore, the choice of protecting group and the conditions for its introduction and removal are critical to preserving the integrity of the molecular framework.
Comparative Analysis of Protecting Group Strategies
This guide will compare three prominent strategies for the protection of 2-bromo-1-phenylethanol:
-
Tetrahydropyranylation (THP Ether Formation) : The incumbent strategy.
-
tert-Butyldimethylsilylation (TBS Ether Formation) : A widely used and robust alternative.
-
Benzylation (Benzyl Ether Formation) : A classic protecting group with distinct cleavage methods.
The following sections will provide a detailed breakdown of each strategy, including reaction mechanisms, experimental protocols, and a discussion of their respective advantages and disadvantages.
Tetrahydropyranyl (THP) Ether: The Established Route
The THP group is an acetal that is readily introduced under acidic conditions and is stable to a wide range of non-acidic reagents, including organometallics and hydrides.[3] Its removal is typically achieved through acidic hydrolysis.[3]
Reaction and Mechanism
The formation of the THP ether proceeds via the acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized carbocation, which is then trapped by the alcohol.
Caption: Mechanism of THP ether formation.
Experimental Protocol: Tetrahydropyranylation of 2-Bromo-1-phenylethanol
Materials:
-
2-Bromo-1-phenylethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-1-phenylethanol (1.0 equiv.) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 equiv.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Advantages and Disadvantages of the THP Group
| Advantages | Disadvantages |
| Low cost of the protecting group reagent (DHP).[1] | Introduces a new chiral center, leading to a mixture of diastereomers which can complicate purification and characterization.[1] |
| Generally stable to basic conditions, organometallic reagents, and hydrides.[3] | Labile to even mild acidic conditions, which can be problematic for substrates with other acid-sensitive functional groups.[3][4] |
| Easy to introduce with a variety of acid catalysts.[5] | Deprotection often requires acidic workup, which may not be suitable for sensitive molecules.[4] |
tert-Butyldimethylsilyl (TBS) Ether: The Robust Alternative
TBS ethers are a popular choice for alcohol protection due to their enhanced stability compared to other silyl ethers like trimethylsilyl (TMS) ethers.[6] They are stable to a wide range of reaction conditions but can be readily cleaved using a fluoride source.[6]
Reaction and Mechanism
The protection of an alcohol as a TBS ether is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole. The reaction proceeds via an SN2-type mechanism at the silicon center.
Caption: General workflow for TBS protection of an alcohol.
Experimental Protocol: tert-Butyldimethylsilylation of 2-Bromo-1-phenylethanol
Materials:
-
2-Bromo-1-phenylethanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-1-phenylethanol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction may require gentle heating (e.g., 50 °C) to proceed to completion.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution to remove DMF and excess imidazole.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Advantages and Disadvantages of the TBS Group
| Advantages | Disadvantages |
| High stability under a wide range of conditions, including acidic (to a greater extent than THP) and basic conditions.[6] | Higher cost of the silylating agent (TBSCl) compared to DHP. |
| Does not introduce a new stereocenter. | Can be sterically demanding, potentially leading to lower yields with hindered alcohols. |
| Orthogonal deprotection is possible using fluoride ions, which is a very mild and selective method.[6] | The use of fluoride for deprotection may not be compatible with other silicon-containing functional groups. |
Benzyl (Bn) Ether: The Classic Orthogonal Strategy
Benzyl ethers are a classic and highly reliable protecting group for alcohols. They are introduced under basic conditions and are exceptionally stable to both acidic and basic environments. Their primary mode of cleavage is through catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[7][8]
Reaction and Mechanism
The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a strong base, acts as a nucleophile and displaces a halide from benzyl bromide.
Caption: Williamson ether synthesis for benzyl protection.
Experimental Protocol: Benzylation of 2-Bromo-1-phenylethanol
Materials:
-
2-Bromo-1-phenylethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of 2-bromo-1-phenylethanol (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Advantages and Disadvantages of the Benzyl Group
| Advantages | Disadvantages |
| High stability to a wide range of acidic and basic conditions.[7][9] | The use of a strong base like NaH may not be compatible with base-sensitive functional groups and could promote side reactions with the bromohydrin. |
| Orthogonal deprotection via hydrogenolysis is very mild and selective.[8] | Catalytic hydrogenolysis is not suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. |
| Does not introduce a new stereocenter. | Benzyl bromide is a lachrymator and should be handled with care.[10] |
Performance Comparison: A Data-Driven Summary
| Protecting Group | Reagents | Typical Yield | Stability | Deprotection Conditions | Key Considerations |
| THP | DHP, cat. acid (e.g., PPTS) | Good to Excellent[5][11] | Stable to base, organometallics, hydrides. Labile to acid.[3] | Mild acid (e.g., AcOH/THF/H₂O, PPTS in EtOH).[3][12] | Cost-effective but introduces a diastereomeric mixture.[1] |
| TBS | TBSCl, Imidazole, DMF | Good to Excellent[6] | Very stable to a wide range of conditions, including mild acids.[6] | Fluoride source (e.g., TBAF) or strong acid.[6] | Robust and reliable, but more expensive than THP. No new stereocenter. |
| Benzyl (Bn) | BnBr, NaH, THF | Good to Excellent[13][14] | Very stable to acid and base.[7][9] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] | Orthogonal deprotection, but incompatible with reducible groups. |
Conclusion and Recommendations
The choice of a synthetic alternative to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran hinges on the specific requirements of the broader synthetic strategy.
-
For cost-effectiveness and general stability to non-acidic conditions, the THP group remains a viable option, provided that the resulting diastereomers can be managed and that subsequent reaction steps do not involve acidic reagents.
-
The TBS ether is a superior alternative when enhanced stability and avoidance of diastereomer formation are critical. Its orthogonal deprotection with fluoride ions offers a significant advantage in complex syntheses.
-
The benzyl ether is the protecting group of choice when extreme stability to a wide range of reagents is required and an orthogonal, reductive cleavage is feasible. However, the strongly basic conditions for its introduction may pose a challenge for the sensitive bromohydrin substrate.
Ultimately, the optimal protecting group is context-dependent. This guide provides the foundational data and protocols to enable an informed decision, ensuring the successful synthesis of complex molecules derived from 2-bromo-1-phenylethanol.
References
-
SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
-
Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Retrieved from [Link]
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
-
UNITO. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. Retrieved from [Link]
- Wang, S., Li, P., Yu, L., & Wang, L. (2011). Sequential and one-pot reactions of phenols with bromoalkynes for the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans. Organic Letters, 13(22), 5968–5971.
-
University of Wisconsin-Madison. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Retrieved from [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-1-(2-tetrahydropyranyloxy)ethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Rao, H. S. P., & Senthilkumar, S. P. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(2), 191-195.
-
TÜBİTAK Academic Journals. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[7][13][15]triazine. Retrieved from [Link]
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
-
ResearchGate. (n.d.). A Mild, Efficient and Selective Deprotection of t-Butyldimethylsilyl-Protected Phenols Using Cesium Carbonate. Retrieved from [Link]
-
NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Appayee, C., & Kocienski, P. J. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(4), e22937.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. Retrieved from [Link]
- Walvoort, M. T. C., & van der Marel, G. A. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108–127.
- Li, Z., & Brouwer, C. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
-
ResearchGate. (n.d.). Results of One-pot Preparation of Alkyl Aryl Ethers from Alcohols and Phenols. Retrieved from [Link]
-
Vaia. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. Retrieved from [Link]
-
Toppr. (n.d.). How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
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Spectroscopic Elucidation of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: A Comparative Guide to Analytical Modalities
As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that challenge routine analytical workflows. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) is a prime example. Featuring a halogenated alkyl chain, a benzylic chiral center, and an ether-linked tetrahydropyran (THP) ring, this molecule requires a robust, multi-modal spectroscopic approach to definitively confirm its regiochemistry and elemental composition.
This guide objectively compares traditional analytical methods against advanced spectroscopic modalities, providing the experimental data and mechanistic causality necessary for drug development professionals to confidently validate this structure.
Comparative Analysis of Analytical Modalities
To elucidate the structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran ( C13H17BrO2 ), analysts must resolve two primary challenges: confirming the exact elemental composition (including the bromine isotope pattern) and mapping the precise location of the ether linkage on the achiral THP ring.
High-Resolution Mass Spectrometry (HRMS) vs. Traditional GC-MS
While traditional Gas Chromatography-Mass Spectrometry (GC-MS) provides useful fragmentation fingerprints, it is fundamentally limited by its unit-mass resolution. For a halogenated intermediate, confirming the exact elemental composition against potential isobaric impurities is paramount.
The Advanced Alternative: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) achieves mass accuracies of <2 ppm [1]. This precision, coupled with the characteristic 1:1 isotopic doublet of 79Br and 81Br , provides absolute certainty of the molecular formula. The exact mass of the protonated molecule [M+H]+ for the 79Br isotope is calculated at m/z 285.0489. HRMS eliminates the ambiguity of isobaric overlaps that plague low-resolution systems [2].
2D NMR (HSQC/HMBC) vs. 1D NMR
In 1D 1 H NMR, the presence of the chiral center at the benzylic carbon (C1') breaks the symmetry of the tetrahydropyran ring. This renders the axial and equatorial protons of the THP ring diastereotopic, resulting in a highly complex, second-order multiplet pattern between 1.5 and 4.0 ppm [3]. Relying solely on 1D NMR—a common pitfall in routine analysis—fails to definitively locate the ether linkage.
The Advanced Alternative: By integrating 2D HSQC and HMBC experiments, we exploit through-bond scalar couplings. The HMBC experiment is particularly critical: it reveals a three-bond carbon-proton correlation ( 3JCH ) between the benzylic methine proton and the C4 carbon of the THP ring. This unambiguously confirms the regiochemistry of the ether linkage at the C4 position, distinguishing it from a standard C2-acetal THP protecting group [4].
Quantitative Data & Performance Comparison
Table 1: Mass Spectrometry Performance Comparison
| Analytical Modality | Resolution (FWHM) | Mass Accuracy | Structural Confidence | Primary Limitation for this Compound |
| Low-Res GC-MS (Traditional) | < 1,000 | ± 0.5 Da | Moderate (Fragmentation) | Cannot distinguish isobaric overlaps; thermal degradation risk. |
| HRMS ESI-TOF (Advanced) | > 30,000 | < 2 ppm | High (Exact Formula) | Requires careful source tuning to prevent in-source fragmentation. |
Table 2: NMR Modality Comparison for Regiochemical Assignment
| Structural Target | 1D NMR Capability | 2D NMR (HSQC/HMBC) Capability | Scientific Justification |
| THP Ring Protons | Ambiguous multiplets (1.5–4.0 ppm) | Unambiguous CH2 / CH assignments | Resolves diastereotopic overlap caused by the benzylic chiral center. |
| Ether Linkage | Cannot definitively link C4 to the ethoxy group | HMBC shows clear C4-H to C1' cross-peak | Proves attachment at C4 rather than C2 (acetal formation). |
| Bromine Position | Indicated by chemical shift (~3.5 ppm) | Confirmed by HSQC ( CH2 ) and HMBC | Eliminates constitutional isomers. |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems , meaning the methodology inherently checks for its own accuracy during acquisition.
Protocol A: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.
-
Calibration & Infusion: Introduce the sample via direct infusion at 10 µL/min into the ESI source (Positive Ion Mode).
-
Self-Validating Mechanism (Lock-Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass. The acquisition system is programmed to reject any scans where the lock-mass deviates by more than 2 ppm. This ensures that the exact mass measurement of the target [M+H]+ ion (m/z 285.0489) is intrinsically verified against instrumental drift in real-time.
Protocol B: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D).
-
Acquisition: Acquire 1 H (600 MHz), 13 C (150 MHz), edited-HSQC, and HMBC spectra at 298 K.
-
Self-Validating Mechanism (Spectral Integration): The protocol requires strict cross-validation between the 1D and 2D datasets. The total proton integral from the 1D 1 H spectrum must mathematically match the sum of the CH , CH2 , and CH3 cross-peaks identified in the edited-HSQC spectrum. Any discrepancy immediately flags the presence of co-eluting impurities masquerading as diastereotopic THP protons.
Analytical Workflow Visualization
Workflow for the spectroscopic structural elucidation of the target compound.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link]
-
High Resolution Mass Spectrometry for Structural Identification Source: ResolveMass Laboratories URL:[Link]
-
The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL:[Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: ResearchGate URL:[Link]
Comparative reactivity of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran and its analogs
Comparative Reactivity and Application Guide: 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran vs. Structural Analogs
Executive Summary
The compound1 (CAS: 1247379-03-8)[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and materials science. Structurally, it features a primary alkyl bromide primed for nucleophilic substitution or radical generation, adjacent to a benzylic ether linked to a tetrahydropyran-4-yl (4-THP) ring. This guide objectively compares its reactivity profile against its structural analogs, detailing the causality behind experimental choices and providing self-validating protocols for laboratory application.
Structural Mechanics & Causality of Reactivity
The defining feature of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is its 4-THP ether linkage .
In standard synthetic chemistry, the 2-tetrahydropyranyl (2-THP) group is ubiquitously used as a temporary protecting group for alcohols. However, 2-THP is an acetal, making it inherently labile to mild acidic conditions (e.g., PPTS, TsOH). In stark contrast, the 4-THP group is a true alkyl ether. This fundamental structural difference confers exceptional chemical stability across a wide pH range.
Why choose the 4-THP ether?
-
Orthogonal Stability: It survives strong acidic deprotections (e.g., Boc removal using TFA), allowing for complex multi-step syntheses where a 2-THP acetal would prematurely cleave.
-
Pharmacokinetic Modification: In drug development, retaining the 4-THP ring in the final active pharmaceutical ingredient (API) is a proven strategy to lower lipophilicity (logP) and improve aqueous solubility compared to cyclohexyl analogs.
-
Electronic Stabilization: The benzylic oxygen stabilizes adjacent transition states during radical abstraction or nucleophilic attack at the primary bromide.
Comparative Reactivity Analysis
To contextualize the performance of the 4-THP ether, we compare it against three critical analogs utilized in radical chemistry and polymerization:
-
3-(2-Bromo-1-phenylethoxy)propene (Allyl Ether): A precursor for intramolecular radical cyclizations[2].
-
1-(2-Bromo-1-phenylethoxy)-2,2,6,6-tetramethylpiperidine (TEMPO Adduct): An alkoxyamine terminator used in Nitroxide-Mediated Radical Polymerization (NMRP)[3][4].
-
2-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (2-THP Acetal): The standard acid-labile analog.
Table 1: Quantitative & Qualitative Comparison of Analogs
| Analog | Linkage Type | Acid Stability | Key Reagents | Representative Yield | Primary Application |
| 4-THP Ether | True Ether | High (Stable to TFA) | NaBH₄, Amines | >90% (SN2) | Stable building block, logP modifier |
| Allyl Ether | True Ether | High | InCl₃ / NaBH₄ | 50% (cis:trans 15:85) | Intramolecular cyclization[2] |
| TEMPO Adduct | Alkoxyamine | Moderate | Styrene, TEMPO-Br | 44% (Initiator Synth.) | NMRP Initiator/Terminator[3] |
| 2-THP Acetal | Acetal | Low (Cleaved at pH <4) | PPTS, DHP | Variable | Temporary alcohol protection |
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction in real-time.
Protocol A: Radical-Mediated Intermolecular Addition
-
Objective: Intermolecular addition of the 4-THP substrate to an electron-deficient olefin without the use of toxic tin reagents.
-
Reagents: 4-THP Ether (1.0 eq), Electron-deficient olefin (e.g., methyl acrylate, 2.0 eq), InCl₃ (10 mol%), NaBH₄ (1.5 eq), THF solvent.
-
Procedure:
-
Dissolve the 4-THP ether and olefin in anhydrous THF under argon.
-
Add InCl₃, followed by the slow addition of NaBH₄ at room temperature.
-
Stir for 4 hours, quench with water, and extract with ethyl acetate.
-
-
Causality: Tributyltin hydride is highly toxic and notoriously difficult to purge from pharmaceutical intermediates. Here, NaBH₄ reduces InCl₃ in situ to generate indium hydride (InH₃). InH₃ abstracts the primary bromide to generate a carbon-centered radical, which subsequently adds to the olefin[2].
-
Self-Validation: Run a parallel control reaction omitting InCl₃. The direct hydride displacement by NaBH₄ is sluggish; the complete absence of the alkylated product in the control confirms the reaction is strictly proceeding via the indium-mediated radical pathway[2].
Protocol B: Synthesis of TEMPO-Based Alkoxyamine Terminator (Analog Comparison)
-
Objective: Synthesize the TEMPO adduct analog for use in anionic polymerization termination.
-
Procedure:
-
Add bromine (0.84 g) slowly to a CCl₄ solution of TEMPO (1.6 g) to generate 1-oxo-2,2,6,6-tetramethylpiperidinium bromide.
-
Introduce excess styrene to the reaction mixture.
-
Evaporate solvent, wash with water, extract with hexane, and recrystallize from methanol.
-
-
Causality: The highly reactive oxoammonium salt is rapidly trapped by styrene, forming the brominated alkoxyamine. This adduct serves as a highly efficient terminator for poly(butadienyl)lithiums at -78 °C, yielding nearly quantitative end-functionalized polymers[3].
-
Self-Validation: The intermediate oxoammonium bromide forms instantaneously as a distinct brown solid. The visual disappearance of this solid upon the addition of styrene acts as an immediate, self-validating indicator of adduct formation[3].
Visualizations of Pathways and Workflows
Fig 1: Radical-mediated intermolecular addition pathway utilizing the InCl3/NaBH4 catalytic system.
Fig 2: Divergent workflow demonstrating 4-THP ether acid stability and selective SN2 reactivity.
References
- ChemScene. "4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran Product Information.
- Inoue, K. et al. "Indium(III) Chloride−Sodium Borohydride System: A Convenient Radical Reagent for an Alternative to Tributyltin Hydride System." Journal of the American Chemical Society, 2002.
- Peters, M. A. et al.
- "Controlled radical polymerization of 1,3‐butadiene. II. Initiation by hydrogen peroxide and reversible termination by TEMPO." Journal of Polymer Science Part A Polymer Chemistry, 2000.
Sources
A Senior Application Scientist's Guide to the Computational Modeling of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: A Comparative Analysis
Introduction: The Rationale for In-Silico Characterization
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a molecule with potential applications as a synthetic intermediate, given its combination of a reactive bromo-group, a phenyl ring, and a tetrahydropyran (THP) ether. The THP group is a common protecting group for alcohols in organic synthesis, known for its stability in various non-acidic conditions.[1][2] The presence of a bromine atom offers a site for further functionalization through nucleophilic substitution or organometallic coupling reactions.
Due to the limited availability of published experimental data for this specific molecule, computational modeling emerges as a powerful tool for its initial characterization.[3] By employing quantum chemical methods, we can predict its structural, spectroscopic, and reactivity properties, thereby guiding future experimental work and providing a basis for comparison with alternative compounds. This guide will compare different computational approaches to provide a comprehensive understanding of the molecule's behavior.
Proposed Synthesis and Expected Experimental Data
A plausible synthetic route for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran would involve the protection of the hydroxyl group of a precursor alcohol, such as (R)-(-)-2-Bromo-1-phenylethanol, with 3,4-dihydropyran (DHP). This reaction is typically acid-catalyzed.[4] (R)-(-)-2-Bromo-1-phenylethanol itself is a known chiral building block in pharmaceutical synthesis.[5][6]
Proposed Synthetic Protocol: Tetrahydropyranylation
This protocol is based on general procedures for the protection of alcohols as THP ethers.[4][7][8]
-
To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydropyran (1.2 eq).
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Caption: Proposed synthetic workflow for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Predicted Spectroscopic Data
Based on the proposed structure and data for similar compounds, we can predict the key spectroscopic features:
-
¹H NMR:
-
Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H).
-
Acetal proton (O-CH-O of THP ring): ~4.5-4.8 ppm (multiplet, 1H).[9]
-
Benzylic proton (Ph-CH-O): ~4.5-5.0 ppm (multiplet, 1H).
-
Methylene protons adjacent to oxygen in THP ring: ~3.5-4.0 ppm (multiplet, 2H).[9]
-
Methylene protons of the bromoethyl group (Br-CH₂): ~3.4-3.8 ppm (multiplet, 2H).
-
Remaining methylene protons of the THP ring: ~1.4-1.9 ppm (multiplet, 6H).[9]
-
-
¹³C NMR:
-
IR Spectroscopy:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹.
-
C-H stretching (aliphatic): ~2850-2950 cm⁻¹.
-
C-O-C stretching (ether): ~1050-1150 cm⁻¹.
-
C-Br stretching: ~500-600 cm⁻¹.
-
Computational Modeling Workflow: A Comparative Approach
The following workflow outlines a comprehensive computational study, comparing different levels of theory to assess their performance in predicting the properties of our target molecule.
Caption: A comparative computational workflow for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
Geometry Optimization: A Foundation for Accuracy
The first and most critical step is to find the molecule's most stable 3D conformation. We will compare several Density Functional Theory (DFT) methods, which offer a good balance of accuracy and computational cost for organic molecules.[3]
-
Methods for Comparison:
-
B3LYP: A widely used hybrid functional, often providing a good starting point.[10]
-
M06-2X: A meta-hybrid GGA functional, which has shown excellent performance for main-group thermochemistry and non-covalent interactions.[11][12][13]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is often reliable for a wide range of chemical systems.[11][12]
-
-
Basis Sets:
-
6-31G*: A Pople-style basis set of modest size, suitable for initial optimizations.
-
6-311++G(d,p): A larger, triple-zeta basis set with diffuse and polarization functions, which should provide more accurate results.
-
Protocol:
-
Generate an initial 3D structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran using a molecular editor.
-
Perform geometry optimization calculations using each combination of DFT functional and basis set listed above.
-
Confirm that the optimized structures correspond to true energy minima by performing frequency calculations and ensuring the absence of imaginary frequencies.
Comparison: The resulting energies from these calculations will be compared to identify the most stable conformation. The bond lengths and angles from the different methods can also be compared to assess the level of agreement between them. For instance, the M06-2X and B3LYP-D3(BJ) functionals have been shown to be accurate for calculating reaction energies in organic molecules containing sulfur, which can be a challenging element to model, suggesting their robustness.[11][12]
Spectroscopic Predictions: Bridging Theory and Experiment
Using the optimized geometries, we can predict the NMR and IR spectra. This is invaluable for structure verification.[14][15][16]
Protocol for NMR Prediction:
-
Using the optimized geometries from each level of theory, perform NMR shielding tensor calculations using the Gauge-Independent Atomic Orbital (GIAO) method.[3]
-
Calculate the chemical shifts by referencing the computed shielding values to that of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Protocol for IR Prediction:
-
The harmonic vibrational frequencies and IR intensities are obtained from the frequency calculations performed during the geometry optimization step.[10][17][18]
-
The calculated frequencies are often systematically higher than experimental values, so a scaling factor is typically applied. The choice of scaling factor depends on the level of theory used.
Comparison Table: Predicted Spectroscopic Data vs. Level of Theory
| Level of Theory (Functional/Basis Set) | Predicted ¹H Acetal Shift (ppm) | Predicted ¹³C Acetal Shift (ppm) | Predicted C-O-C Stretch (cm⁻¹) |
| B3LYP/6-31G | Value | Value | Value |
| B3LYP/6-311++G(d,p) | Value | Value | Value |
| M06-2X/6-31G | Value | Value | Value |
| M06-2X/6-311++G(d,p) | Value | Value | Value |
| ωB97X-D/6-31G* | Value | Value | Value |
| ωB97X-D/6-311++G(d,p) | Value | Value | Value |
(Note: The "Value" fields are placeholders for the results that would be obtained from the actual calculations.)
By comparing the results from different methods, we can assess the sensitivity of the predicted spectra to the chosen level of theory. Methods that have been benchmarked and show good agreement with experimental data for similar molecules are generally preferred.[13][19][20]
Reactivity Analysis with Conceptual DFT
Conceptual DFT provides a framework for quantifying chemical reactivity.[21] Global and local reactivity descriptors can help us understand where the molecule is most likely to react.[22][23]
-
Global Reactivity Descriptors:
-
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
-
Hardness (η): A measure of the resistance to a change in electron distribution.
-
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
-
-
Local Reactivity Descriptors:
-
Fukui Functions (f(r)): Indicate the most reactive sites for nucleophilic, electrophilic, and radical attack.[24] A high value of f⁺(r) at a particular atom suggests susceptibility to nucleophilic attack, while a high value of f⁻(r) indicates susceptibility to electrophilic attack.
-
Protocol:
-
Perform single-point energy calculations for the neutral molecule, its cation, and its anion using the optimized geometry.
-
Calculate the ionization potential (IP) and electron affinity (EA) from these energies.
-
Use the IP and EA to calculate the global reactivity descriptors.
-
Calculate the Fukui functions to identify the most reactive atomic sites.
Comparison: We can compare the reactivity of different sites within the molecule. For example, we would expect the carbon atom attached to the bromine to be a primary site for nucleophilic attack, which would be confirmed by a high f⁺(r) value. The phenyl ring would likely be the preferred site for electrophilic attack, indicated by high f⁻(r) values on the aromatic carbons.
Comparison with a Benchmark Molecule: (R)-(-)-2-Bromo-1-phenylethanol
To provide a form of validation for our computational approach, we will model a known precursor, (R)-(-)-2-Bromo-1-phenylethanol, for which experimental data is more readily available.[25][26]
Comparative Analysis Protocol:
-
Perform the same computational workflow (geometry optimization, spectroscopic prediction, and reactivity analysis) for (R)-(-)-2-Bromo-1-phenylethanol.
-
Compare the computationally predicted spectroscopic data for this benchmark molecule with its known experimental values.
-
The level of theory that provides the best agreement for the benchmark molecule can be considered the most reliable for our target molecule, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
This comparative approach provides confidence in the predictions for the target molecule, even in the absence of direct experimental data for it.
Conclusion and Recommendations
This guide has outlined a comprehensive and comparative computational workflow for the characterization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. By systematically comparing different DFT functionals and basis sets, researchers can gain a robust understanding of the molecule's properties. The use of a benchmark molecule provides a necessary layer of validation for the chosen computational methods.
For researchers embarking on the study of novel or poorly characterized molecules, this in-silico approach is a powerful and cost-effective strategy to predict molecular properties, guide synthesis, and rationalize experimental observations. It is recommended to use a high-level DFT functional such as M06-2X or ωB97X-D with a triple-zeta basis set like 6-311++G(d,p) for the most reliable predictions.
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A Comparative Guide to Validated Analytical Methods for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
For researchers, scientists, and drug development professionals, the rigorous analysis of synthetic intermediates is a cornerstone of quality assurance and regulatory compliance. The compound 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, a key building block in various synthetic pathways, demands robust analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of validated analytical techniques for its characterization, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our discussion is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies are not only scientifically sound but also align with industry standards.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide explains the causality behind experimental choices, providing a framework for developing self-validating systems that ensure data integrity from development through to routine application.
Comparative Analysis of Key Methodologies
The selection of an analytical technique is contingent on the specific requirements of the analysis—be it routine quality control, impurity profiling, or structural confirmation. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran possesses a phenyl group (a strong chromophore), a thermally labile bromo-ethoxy group, and sufficient volatility for gas chromatography, making it amenable to several analytical techniques.
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for non-volatile or thermally sensitive compounds.[6] Its strength lies in quantitative accuracy and precision for purity and assay determination. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds, offering superior separation efficiency and definitive identification through mass fragmentation patterns.[7] Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into molecular structure and can be employed for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.
The table below summarizes the key performance attributes of these techniques for the analysis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative Analysis (Purity, Assay), Impurity Profiling | Identification, Impurity Profiling, Quantification of Volatiles | Structural Elucidation, Identification, Purity Assessment, Quantitative Analysis (qNMR) |
| Specificity | High; achieved via chromatographic separation and UV detection. Can be enhanced with a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS). | Very High; achieved via chromatographic separation and unique mass fragmentation patterns. The bromine isotope pattern (M+ and M+2) provides a definitive marker. | Absolute; provides unique structural information based on the chemical environment of each nucleus (¹H, ¹³C). |
| Linearity & Range | Excellent (R² > 0.999 typical). Wide dynamic range suitable for assay and impurity quantification. | Good (R² > 0.995 typical). Range can be limited by detector saturation or thermal degradation at high concentrations. | Good; signal intensity is directly proportional to the number of nuclei. Requires careful selection of an internal standard for qNMR. |
| Limit of Quantification (LOQ) | Low (typically in the ng/mL or sub-ppm range).[8] | Very Low (typically in the pg/mL or ppb range), especially with selected ion monitoring (SIM). | Higher (typically in the µg/mL or ppm range). Not ideal for trace impurity detection. |
| Precision (%RSD) | Excellent (<1% for assays, <5% for impurities is achievable).[9] | Very Good (<2% for assays, <10% for impurities is achievable). | Good (<2% for qNMR with proper methodology). |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase).[10] | Dissolution in a volatile solvent; derivatization may be needed for non-volatile impurities but is unlikely for the target analyte. | Dissolution in a deuterated solvent (e.g., CDCl₃). |
| Limitations | Potential for on-column degradation if the analyte is unstable. Lower peak capacity compared to capillary GC. | The compound must be volatile and thermally stable. Risk of degradation in the injector port or column. | Lower sensitivity compared to chromatographic methods. Higher equipment cost and complexity for quantitative work. |
Experimental Workflows and Protocols
A validated method is built upon a well-designed experimental protocol. The following sections detail the workflows and step-by-step procedures for each technique, grounded in established scientific principles and regulatory expectations.[11][12][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: The presence of a phenyl ring makes 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran an excellent candidate for UV detection. A reversed-phase C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic analyte, allowing for separation from more polar or non-polar impurities using a water/acetonitrile mobile phase.[6][10]
Caption: Workflow for HPLC analysis and validation.
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Chemicals and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran Reference Standard
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the phenyl chromophore)
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase (e.g., 1, 5, 10, 50, 100 µg/mL) to establish linearity.
-
Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
Validation Procedure:
-
Specificity: Analyze a placebo (if applicable) and a spiked sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (R²) of >0.999 is expected.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.[14]
-
Precision (Repeatability & Intermediate): Analyze six replicate preparations of the sample. The relative standard deviation (%RSD) should be <2.0%.[4] Intermediate precision should be assessed by a different analyst on a different day.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for both identification and quantification, provided the analyte is thermally stable.[15] The high resolving power of capillary GC columns ensures excellent separation of closely related impurities. Mass spectrometry provides definitive identification based on the molecule's fragmentation pattern, with the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio) serving as a powerful confirmation tool.[7]
Caption: Workflow for GC-MS analysis and identification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chemicals and Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran Reference Standard
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for assay).[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
-
-
Preparation of Solutions:
-
Standard and Sample Solutions: Prepare as described for HPLC, but use a volatile solvent like dichloromethane. A typical concentration for GC-MS analysis would be around 10-20 µg/mL.
-
-
Validation Procedure:
-
Specificity: The mass spectrum provides high specificity. The presence of the molecular ion peak and characteristic fragment ions (e.g., loss of the tetrahydropyran group, benzyl fragments) confirms identity.
-
LOD/LOQ: Determined by injecting serially diluted solutions and establishing the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., injector temperature ±5 °C, flow rate ±0.1 mL/min) to ensure the method's reliability.[4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for structural elucidation.[16] For 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, ¹H NMR can confirm the presence of all key structural motifs: the phenyl protons, the diastereotopic protons of the ethoxy bridge, and the protons of the tetrahydropyran ring. Quantitative NMR (qNMR) can be used to determine purity by integrating the analyte signal against a certified internal standard of known concentration.[17]
Caption: Workflow for structural confirmation and qNMR analysis.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Chemicals and Materials:
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran Sample
-
Certified Internal Standard (e.g., maleic anhydride)
-
High-quality NMR tubes
-
-
Sample Preparation (for qNMR):
-
Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals being quantified (a D1 of 30 seconds is often a safe starting point for qNMR). This is critical for accurate integration.
-
Acquisition Time: ~3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, which relates the integral values, molar masses, weights, and number of protons for the analyte and the internal standard.
-
Structural Confirmation: Confirm the identity by comparing the observed chemical shifts, coupling patterns, and integrations with the expected structure.[18][19]
-
Conclusion
The choice of an analytical method for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran should be guided by the specific analytical objective. For routine quality control requiring high-throughput purity and assay determination, RP-HPLC offers an excellent balance of speed, precision, and accuracy. For definitive identification, impurity profiling, and detection of trace volatile contaminants, GC-MS is the superior technique, providing an orthogonal method with unparalleled specificity. Finally, NMR spectroscopy remains the indispensable tool for unequivocal structural confirmation and can serve as a primary method for purity assignment via qNMR.
A comprehensive analytical strategy for a pharmaceutical intermediate like this often employs a combination of these methods.[14] For instance, HPLC is used for routine release testing, while GC-MS and NMR are used for initial characterization, reference standard certification, and investigation of out-of-specification results. Adherence to validation principles outlined by the ICH and FDA is not merely a regulatory hurdle but a commitment to scientific rigor, ensuring that every batch of material is safe, effective, and of the highest quality.[1][3][12]
References
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA. (2024). Q14 Analytical Procedure Development. U.S. Food and Drug Administration. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Shaik Fardeen, et al. (2025). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. World Journal of Pharmaceutical Sciences. [Link]
-
RSC Publishing. Effect of the length of bromoalkyl chains on light-driven hydrogen evolution facilitated by fluorene-based polymers. Royal Society of Chemistry. [Link]
-
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Literature review of synthesis yields for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
An In-Depth Technical Guide to the Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: A Comparative Analysis of Methodologies
Introduction
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a molecule of interest for researchers in synthetic and medicinal chemistry, likely serving as a versatile intermediate for the synthesis of more complex molecular architectures. Its structure combines a reactive bromo-phenyl-ethyl moiety with a stable tetrahydropyran (THP) group, offering multiple avenues for further functionalization. Given the absence of a standardized, published synthesis for this specific compound, this guide provides a comprehensive review of plausible and efficient synthetic strategies.
This document leverages established, high-yield chemical transformations to propose and compare several robust synthetic routes. We will dissect the synthesis into its key bond formations, evaluate the merits and drawbacks of each approach, and provide detailed experimental protocols based on analogous, well-documented reactions. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and execute the optimal synthesis for their specific application, be it high-throughput screening, process development, or stereospecific synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran involves disconnecting the central ether linkage. This retrosynthetic cleavage identifies two key building blocks: 2-Bromo-1-phenylethanol and tetrahydropyran-4-ol . This strategy is advantageous as both precursors are commercially available or can be readily synthesized via established methods.
Caption: Retrosynthetic analysis of the target molecule.
This guide will first briefly address the synthesis of the alcohol precursor before focusing on a comparative analysis of methods for the crucial ether bond formation.
Part 1: Synthesis of the Key Alcohol Intermediate: 2-Bromo-1-phenylethanol
The precursor, 2-Bromo-1-phenylethanol, is a critical chiral building block in many pharmaceutical syntheses.[1][2] The most common and effective route to this alcohol, particularly in its enantiomerically pure form, is the asymmetric reduction of 2-bromoacetophenone. This can be achieved through catalytic asymmetric reduction or biocatalytic methods, with the former being more common in a standard laboratory setting.[1] High yields (up to 98%) and excellent enantiomeric excess (95-97%) have been reported for this transformation.[1][3]
Part 2: Formation of the Tetrahydropyran Ether Linkage - A Comparative Analysis
The central challenge in this synthesis is the formation of the C-O bond between the two key fragments. We will compare three primary methodologies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and a conceptual Acid-Catalyzed Alkoxylation.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an S\textsubscriptN2 mechanism.[4][5][6] It involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[7]
Causality Behind Experimental Choices: For our target molecule, two disconnections are possible. The most viable pathway involves deprotonating 2-bromo-1-phenylethanol to form the nucleophilic alkoxide, which then displaces a leaving group from the 4-position of the tetrahydropyran ring. This is preferred because the electrophilic carbon on the THP ring is secondary, which is acceptable for S\textsubscriptN2, whereas the alternative (using the alkoxide of tetrahydropyran-4-ol to attack the benzylic carbon) would be complicated by the adjacent bromine atom.
To make tetrahydropyran-4-ol a suitable electrophile, its hydroxyl group must be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). The reaction is typically performed in an anhydrous polar aprotic solvent like THF or DMF to ensure the reactivity of the strong base (e.g., NaH) and the resulting alkoxide.
Trustworthiness & Yields: This method is highly reliable for primary and less hindered secondary electrophiles.[8] Laboratory syntheses typically achieve yields in the range of 50-95%.[4] The primary competing side reaction is E2 elimination, which can be favored by steric hindrance or if the alkoxide base is particularly bulky.[8]
Caption: Workflow for the Williamson Ether Synthesis route.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers from primary or secondary alcohols under mild, neutral conditions.[9] A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it ideal for stereospecific syntheses.[10][11]
Causality Behind Experimental Choices: This reaction activates the alcohol in situ to facilitate nucleophilic attack. It employs a combination of a phosphine, typically triphenylphosphine (PPh\textsubscript3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The triphenylphosphine and DEAD combine to form a phosphonium intermediate that binds to the alcohol oxygen, converting the hydroxyl into an excellent leaving group.[9][12] The deprotonated nucleophile (in this case, the alkoxide of tetrahydropyran-4-ol, though the reaction works with the neutral alcohol as the proton source) then displaces this group via an S\textsubscriptN2 pathway.[10]
Trustworthiness & Yields: The Mitsunobu reaction is generally very reliable for S\textsubscriptN2 reactions on secondary carbons.[10] It often provides high yields where other methods might fail or lead to elimination. Yields for intermolecular etherification can be very high, with some analogous intramolecular reactions reporting yields up to 92%.[11] The primary drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproducts, which can sometimes complicate purification.
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Strategic and Economic Analysis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Organic Synthesis: A Comparative Guide
As multi-step organic synthesis scales from discovery to development, the selection of protecting groups transitions from a matter of mere chemical compatibility to one of rigorous economic and operational efficiency[1]. For the masking of hydroxyl functionalities, the tetrahydropyranyl (THP) group remains a cornerstone strategy.
This guide provides an objective, data-driven comparison of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8)[2] against its silyl and benzyl ether counterparts. By analyzing atom economy, reagent costs, and mechanistic causality, this document serves as a definitive resource for researchers and drug development professionals optimizing synthetic routes involving sensitive bromohydrin building blocks.
Mechanistic Rationale: Why Protect 2-Bromo-1-phenylethanol?
2-Bromo-1-phenylethanol is a highly versatile bifunctional building block. However, its free secondary hydroxyl group poses a severe liability during downstream transformations. If subjected to organometallic conditions (e.g., Grignard formation at the C–Br bond or cross-coupling), the acidic hydroxyl proton will instantly quench the organometallic reagent, or the resulting alkoxide may undergo intramolecular nucleophilic attack to form an epoxide (styrene oxide)[3].
To prevent this, the hydroxyl group is masked. Reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis yields 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. The resulting acetal linkage is entirely orthogonal to basic, nucleophilic, and reductive environments[4],[5].
The Stereochemical Trade-off
The primary mechanistic drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon of the pyran ring[6],[7]. Because 2-bromo-1-phenylethanol already possesses a chiral benzylic center, THP protection invariably yields a mixture of diastereomers. While this does not affect the chemical reactivity of the C–Br bond, it complicates NMR spectral analysis and can cause peak broadening or split peaks during chromatographic purification[7].
Economic and Performance Comparison: THP vs. Alternatives
When designing a scalable synthesis, the THP group must be weighed against common alternatives like tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers. The following table summarizes the quantitative and qualitative economic metrics of these strategies.
Table 1: Comparative Economic & Performance Metrics for Hydroxyl Protection
| Metric | THP Ether (DHP) | TBS Ether (TBSCl) | Benzyl Ether (BnBr) |
| Atom Economy (Mass Added) | + 84 g/mol | + 114 g/mol | + 90 g/mol |
| Reagent Cost Profile | Very Low (~$0.10/g) | High (~$1.00/g) | Moderate (~$0.30/g) |
| Stereochemical Impact | Forms Diastereomers[6] | Retains Single Stereocenter | Retains Single Stereocenter |
| Base/Nucleophile Stability | Excellent[4] | Excellent | Excellent |
| Deprotection Reagents | Mild Acid (PPTS, AcOH)[5] | Fluoride (TBAF) or Strong Acid | Hydrogenolysis (H₂ / Pd-C) |
| Deprotection Cost & Waste | Low (Volatile/Aqueous waste) | High (TBA⁺ organic waste) | Moderate (Catalyst cost) |
Economic Verdict: While TBS ethers offer analytical clarity by avoiding diastereomer formation, the high cost of silyl chlorides and the stoichiometric generation of challenging tetrabutylammonium waste during TBAF deprotection significantly reduce step and atom economy[6],[1]. THP protection provides a highly cost-effective, easily scalable alternative where analytical complexity is an acceptable trade-off for operational efficiency[8].
Visualizing the Synthetic Workflow
The following diagram illustrates the economic and logical branching between the THP and TBS protection strategies during a standard organometallic workflow.
Comparative workflow: THP vs. TBS protection strategies in organometallic synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and specific checkpoints to verify success before proceeding.
Protocol A: Synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Objective: Protect 2-bromo-1-phenylethanol with a THP group to enable downstream C–Br functionalization.
-
Reaction Setup: Dissolve 2-bromo-1-phenylethanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Causality: An aprotic solvent is mandatory to prevent competitive nucleophilic attack by water on the highly reactive oxonium intermediate formed by DHP[7].
-
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Stir at room temperature for 4 hours.
-
Quench & Workup: Dilute the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The basic NaHCO₃ quench neutralizes the PPTS catalyst, halting the reversible acetalization process and locking the THP ether in its protected state to prevent hydrolysis during aqueous workup[4].
-
-
Validation Checkpoint:
-
TLC: Run in Hexanes/EtOAc (4:1). The starting material will disappear, replaced by two closely eluting spots (higher R_f) corresponding to the two diastereomers.
-
¹H NMR (CDCl₃): Confirm the presence of the anomeric proton (O–CH–O) as a distinct multiplet between 4.6–4.8 ppm. The integration should match the benzylic proton[7].
-
Protocol B: Orthogonal Deprotection of the THP Group
Objective: Cleave the THP acetal post-coupling to unmask the functionalized secondary alcohol.
-
Reaction Setup: Dissolve the THP-protected intermediate in Ethanol (0.1 M). Add PPTS (0.2 equiv).
-
Heating: Stir the mixture at 45 °C for 6–8 hours.
-
Validation Checkpoint:
-
IR Spectroscopy: Look for the reappearance of a strong, broad hydroxyl (–OH) stretch around 3300–3400 cm⁻¹.
-
¹H NMR: Verify the complete disappearance of the anomeric proton multiplet at 4.6–4.8 ppm and the aliphatic pyran ring protons at 1.5–1.8 ppm.
-
References
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- Tetrahydropyranyl Ethers Organic Chemistry Portal.
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Biological activity of compounds synthesized using 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
A Comparative Guide to the Biological Activities of Tetrahydropyran Derivatives
The tetrahydropyran (THP) ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological functions.[1] While the specific starting material, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, does not feature prominently in the surveyed literature as a direct precursor to a broad range of bioactive molecules, the broader class of tetrahydropyran derivatives exhibits significant potential across various therapeutic areas. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data, to inform researchers and drug development professionals.
Anticancer Activity: A Promising Frontier
Recent research has underscored the potential of tetrahydropyran derivatives as anticancer agents, with several compounds demonstrating potent cytotoxicity against various human tumor cell lines.[1]
A study on tetrahydropyrimidinecarboxamide derivatives, which can be synthesized through a one-pot three-component reaction, identified a compound, designated as 4f, with significant anti-cancer activity.[2] This compound was effective against liver, breast, and lung cancer cell lines, as well as primary patient-derived glioblastoma cell lines.[2] Notably, compound 4f was found to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibited synergistic cytotoxicity with the EGFR inhibitor osimertinib.[2]
Furthermore, novel tetrahydropyrimidines synthesized via the Biginelli reaction have shown promising cytotoxic effects.[3] For instance, compounds 4g, 4h, and 4i displayed strong activity against K562 cells, with IC50 values of 10.65, 10.70, and 12.76 µM, respectively.[3] Compound 4g also exhibited potent activity against MDA-MB-231 breast cancer cells with an IC50 value of 9.20 ± 0.14 µM.[3]
The following table summarizes the in vitro anticancer activity of selected tetrahydropyran and related derivatives:
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Tetrahydropyrimidinecarboxamide (4f) | Liver, Breast, Lung, Glioblastoma | Not specified | [2] |
| Tetrahydropyrimidine (4g) | K562 | 10.65 µM | [3] |
| Tetrahydropyrimidine (4g) | MDA-MB-231 | 9.20 ± 0.14 µM | [3] |
| Tetrahydropyrimidine (4h) | K562 | 10.70 µM | [3] |
| Tetrahydropyrimidine (4i) | K562 | 12.76 µM | [3] |
| 1,4-DHP derivative (6o) | Hep2 | 10 µM | [4] |
| 1,4-DHP derivative (6o) | A549 | 8 µM | [4] |
| 1,4-DHP derivative (6u) | Hep2 | 14 µM | [4] |
| 1,4-DHP derivative (6u) | A549 | 9 µM | [4] |
| 1,4-DHP derivative (6l) | Hep2 | 10 µM | [4] |
| 1,4-DHP derivative (6l) | A549 | 50 µM | [4] |
Antimicrobial and Antibacterial Potential
The tetrahydropyran scaffold is also a key feature in the development of novel antibacterial agents.[5][6][7] A significant area of research has focused on nonfluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[5][6][7] These enzymes are crucial for bacterial DNA replication, making them attractive targets for new antibiotics.
One study detailed the design and synthesis of tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-Gram-positive activity.[5][6] For example, analog 49c was identified as a dual DNA gyrase–topoisomerase IV inhibitor with broad antibacterial activity.[5][6] While it showed a low propensity for spontaneous resistance development, it was hampered by a high hERG K+ channel block.[5][6] In contrast, analog 49e demonstrated lower hERG K+ channel block while maintaining potent in vitro antibacterial activity and a promising in vivo efficacy against Staphylococcus aureus in a murine infection model.[5][6]
The antimicrobial activity of tetrahydropyran derivatives extends beyond antibacterial effects. Some 1,4-dihydropyran derivatives have shown both antifungal and antibacterial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/ml.[8][9]
Anti-inflammatory and Analgesic Properties
Tetrahydropyran derivatives have also demonstrated considerable potential in modulating inflammatory pathways and providing pain relief.[1] Hybrid compounds incorporating a tetrahydropyran moiety with non-steroidal anti-inflammatory drugs (NSAIDs) have shown enhanced analgesic efficacy in preclinical models.[1]
The table below presents a summary of the in vivo analgesic efficacy of several hybrid THP-NSAID compounds compared to the parent NSAIDs in the acetic acid-induced writhing test in mice.[1]
| Compound | Efficacy (ED50 in mg/kg) | Comparative NSAID | Efficacy (ED50 in mg/kg) |
| Hybrid THP-Diclofenac | < 1.0 | Diclofenac | >10.0 |
| Hybrid THP-Acetyl Salicylic Acid | ~5.0 | Acetyl Salicylic Acid | >10.0 |
| Hybrid THP-Indomethacin | ~2.5 | Indomethacin | >5.0 |
| Hybrid THP-Ibuprofen | ~5.0 | Ibuprofen | >10.0 |
| Hybrid THP-Ketoprofen | ~2.0 | Ketoprofen | >4.0 |
| Hybrid THP-Naproxen | ~2.5 | Naproxen | >5.0 |
Other Notable Biological Activities
The versatility of the tetrahydropyran scaffold is further highlighted by its presence in compounds with other biological activities:
-
Acaricidal Activity: Thirty-two tetrahydrothiopyran derivatives were synthesized and evaluated for their acaricidal activities against Psoroptes cuniculi.[10] Several of these compounds exhibited higher activity than the commercial drug ivermectin.[10] Structure-activity relationship (SAR) analysis indicated that the presence of a sulfone structure is crucial for this activity.[10]
-
Antidepressant Potential: Further SAR studies on disubstituted pyran derivatives have identified compounds with triple uptake inhibitory activity, suggesting their potential as antidepressant agents.[11]
-
Antioxidant Activity: Certain 4H-pyran derivatives have been investigated for their ability to neutralize free radicals, with some compounds showing potent DPPH scavenging and reducing power.[12][13]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General workflow for the preclinical evaluation of anticancer activity of tetrahydropyran derivatives.
Caption: Proposed mechanism of action for a hypothetical anticancer tetrahydropyran derivative via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While the direct synthetic utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran for creating a diverse library of bioactive compounds is not extensively documented, the broader family of tetrahydropyran derivatives represents a rich source of molecules with significant therapeutic potential. The evidence strongly supports their continued exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The structure-activity relationships within this class of compounds are a key area for future research, with the potential to yield novel and more effective therapeutic agents.
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- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319207/]
- Comparative Analysis of Structure-Activity Relationships in 3-Hydroxytetrahydro-2H-pyran-2-one and Related Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP034JP1HVBJs8Qbp3BUZ6sTl0ShCIfbV1a-dd3E4bHQTqsKSSdmTQ7Ezil4kA9PqV5ZF_talXycqtOjhSaOra8kmfhps32oOw8LrSbxhe-mW1Uok5y3vBsNiEwQsqNPl3X_kiFAsuNF83WXMtRb3HKLNrWuPkLnxhm9ipdkIH5zEvKZaTSn_ElI9ke55ERi0ITjLQSjG7NsABF5iNLP_u5tsW-sutCr_l7vLnYmoCykdr_MoDsJKcnbEUCyJa-BSITnMHli33ssQhSSlmqkxfoviAaw==]
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [URL: https://www.mdpi.com/1420-3049/27/14/4634]
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Head-to-head comparison of different synthetic routes to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
Head-to-Head Comparison of Synthetic Routes to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran
Executive Summary
4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a highly versatile bifunctional building block. It features a tetrahydropyran (THP) ether linkage at the 4-position and a reactive primary alkyl bromide, making it an ideal electrophile for cross-coupling or substitution reactions while masking a secondary benzylic alcohol. Synthesizing this specific connectivity—avoiding the more common 2-THP anomeric protection—requires precise mechanistic control. This guide objectively compares three distinct synthetic strategies: Intermolecular Alkoxybromination, Epoxide Ring-Opening followed by Appel Halogenation, and Reductive Etherification.
Route A: Intermolecular Alkoxybromination (The Olefin Route)
Mechanistic Causality: This route leverages the electrophilic addition of bromine across the alkene of styrene. N-Bromosuccinimide (NBS) is utilized over molecular bromine (Br2) to maintain a low, steady concentration of the bromonium ion, which suppresses radical polymerization and dibromination side reactions[1]. The highly strained bromonium intermediate opens asymmetrically; the benzylic carbon bears significant carbocation character due to resonance stabilization from the phenyl ring. Consequently, tetrahydropyran-4-ol acts as a nucleophile, attacking exclusively at the benzylic position (Markovnikov regioselectivity) to yield the desired 4-(2-bromo-1-phenylethoxy) linkage[1].
Mechanism of intermolecular alkoxybromination of styrene.
Self-Validating Experimental Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reaction: Dissolve styrene (10.0 mmol) and tetrahydropyran-4-ol (15.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to 0 °C. Add NBS (11.0 mmol) portion-wise over 15 minutes to control the exotherm.
-
Monitoring: Stir the reaction in the dark at room temperature. Monitor via TLC (Eluent: 15% EtOAc in Hexanes; visualize with UV and KMnO4 stain). The reaction is typically complete within 4-6 hours when the styrene spot (Rf ~0.9) disappears.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to destroy residual electrophilic bromine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Validation: Filter, concentrate in vacuo, and purify via flash column chromatography (silica gel, 5-10% EtOAc/Hexanes). Confirm product identity via 1H NMR (look for the benzylic methine proton shifted downfield due to the ether linkage) and HRMS.
Route B: Epoxide Ring-Opening & Appel Halogenation (The Epoxide Route)
Mechanistic Causality: This two-step sequence begins with the acid-catalyzed ring-opening of styrene oxide by tetrahydropyran-4-ol. Under Lewis acidic conditions, the epoxide opens at the more substituted benzylic position to form 2-(tetrahydro-2H-pyran-4-yloxy)-2-phenylethan-1-ol. The subsequent challenge is converting the primary alcohol to a bromide without cleaving the acid-sensitive THP ether. The Appel reaction (CBr4 and PPh3) is perfectly suited for this, as it operates under mild, near-neutral conditions[2]. Triphenylphosphine activates CBr4 to form a halophosphonium intermediate, which converts the alcohol into an excellent leaving group, followed by a clean SN2 displacement by the bromide ion[3]. The formation of the strong P=O bond in triphenylphosphine oxide acts as the thermodynamic driving force[3].
Two-step synthesis via epoxide ring-opening and Appel halogenation.
Self-Validating Experimental Protocol:
-
Step 1 (Ring Opening): To a solution of styrene oxide (10.0 mmol) and tetrahydropyran-4-ol (12.0 mmol) in anhydrous DCM (25 mL) at 0 °C, add BF3·OEt2 (0.5 mmol) dropwise. Stir for 2 hours. Quench with sat. NaHCO3, extract, dry (Na2SO4), and concentrate.
-
Step 2 (Appel Reaction): Dissolve the crude intermediate in dry DCM (30 mL). Add CBr4 (12.0 mmol) and cool to 0 °C. Slowly add PPh3 (12.5 mmol) in portions.
-
Monitoring: Track the disappearance of the alcohol intermediate via TLC (Eluent: 30% EtOAc/Hexanes; Rf ~0.3).
-
Workup: Once complete (approx. 2 hours), precipitate the triphenylphosphine oxide by adding cold hexanes (50 mL). Filter the white solid through a Celite pad.
-
Validation: Concentrate the filtrate and purify via silica gel chromatography. Validate the primary bromide formation via 13C NMR (carbon shift ~33 ppm) and MS.
Route C: Reductive Etherification (The Carbonyl Route)
Mechanistic Causality: Attempting a standard Williamson ether synthesis (base + alkyl halide) using 2-bromo-1-phenylethanol will result in rapid intramolecular cyclization to form styrene oxide. To circumvent basic conditions, reductive etherification is employed. Tetrahydro-4H-pyran-4-one and 2-bromo-1-phenylethanol are condensed under Lewis acidic conditions (TMSOTf) to form a hemiacetal, which collapses into a highly electrophilic oxocarbenium ion[4]. Triethylsilane (Et3SiH) is selected as the hydride source because it selectively reduces the oxocarbenium intermediate to the ether without reducing the primary alkyl bromide or the aromatic ring.
Reductive etherification pathway via an oxocarbenium intermediate.
Self-Validating Experimental Protocol:
-
Setup: In a flame-dried flask under argon, combine 2-bromo-1-phenylethanol (10.0 mmol) and tetrahydro-4H-pyran-4-one (12.0 mmol) in anhydrous DCM (40 mL).
-
Reaction: Cool to -78 °C. Add triethylsilane (15.0 mmol), followed by the dropwise addition of TMSOTf (1.0 mmol).
-
Monitoring: Allow the reaction to slowly warm to 0 °C over 3 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The formation of the ether product will appear as a new UV-active spot.
-
Quenching & Workup: Quench at 0 °C with saturated aqueous NaHCO3 (20 mL). Separate the layers, extract the aqueous phase with DCM, wash with brine, and dry over Na2SO4.
-
Validation: Concentrate and purify via flash chromatography. The absence of the ketone carbonyl peak (~1710 cm⁻¹) in IR spectroscopy and the presence of the intact bromide in HRMS validate the success of the chemoselective reduction.
Head-to-Head Data Comparison
To guide synthetic planning, the quantitative and qualitative performance metrics of the three routes are summarized below:
| Performance Metric | Route A: Alkoxybromination | Route B: Epoxide + Appel | Route C: Reductive Etherification |
| Overall Yield | 75–85% | 60–70% (over 2 steps) | 65–80% |
| Step Count | 1 | 2 | 1 |
| Atom Economy | High | Low (generates Ph3P=O, CHBr3) | Moderate (generates siloxanes) |
| Regioselectivity | Excellent (Markovnikov) | Excellent | N/A (Pre-installed) |
| Reagent Cost | Low (NBS, Styrene) | Moderate (CBr4, PPh3) | High (Et3SiH, TMSOTf) |
| Primary Limitation | Moisture sensitive; dibromide side-product | Tedious removal of Ph3P=O waste | High cost of silane reducing agents |
Conclusion & Recommendations
For large-scale synthesis and process chemistry, Route A (Alkoxybromination) is the superior choice due to its single-step nature, high atom economy, and the low cost of starting materials[1]. Route B is highly modular but suffers from the generation of stoichiometric triphenylphosphine oxide waste[3], making purification tedious. Route C is an elegant demonstration of chemoselectivity and is ideal for late-stage functionalization where basic conditions must be avoided, though the cost of triethylsilane limits its viability for early-stage bulk synthesis.
References
-
Grokipedia. "Appel reaction."[Link]
-
Kumar, M. A., et al. "Alkoxybromination of Olefins Using Ammonium Bromide and Oxone." Synthetic Communications, Ingenta Connect.[Link]
-
OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)." [Link]
-
Organic Chemistry Portal. "Triethylsilane (TES)."[Link]
-
NIH PubMed Central (PMC). "One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations."[Link]
-
ChemRxiv. "Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones."[Link]
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- 2. grokipedia.com [grokipedia.com]
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- 4. One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex, multi-functional reagents requires moving beyond generic safety data sheets. The disposal of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) [5] presents a unique logistical challenge due to its dual-hazard chemical architecture: a halogenated moiety (the bromine atom) and a cyclic acetal/ether linkage (the tetrahydropyranyl, or THP, group).
This technical guide provides the mechanistic causality behind its handling requirements and outlines a self-validating operational protocol to ensure absolute safety and regulatory compliance during disposal.
Mechanistic Hazard Profile & Operational Causality
To safely dispose of this compound, laboratory personnel must understand the chemical behaviors that dictate its waste classification:
-
The Halogenated Imperative (Bromine): The presence of bromine strictly categorizes this compound as Halogenated Organic Waste [1]. Causality: Mixing brominated compounds with non-halogenated solvent waste is a critical error. Standard non-halogenated incinerators operate at lower temperatures and lack the necessary exhaust scrubbers. Combusting brominated organics in these environments catalyzes the formation of highly toxic, environmentally persistent brominated dioxins and furans [4].
-
The Auto-Oxidation Risk (THP Ether): The tetrahydropyranyl (THP) protecting group is a cyclic ether. Causality: Upon prolonged exposure to ambient oxygen and light, cyclic ethers undergo auto-oxidation to form explosive hydroperoxides. Disposing of aged, unquenched THP-derivatives can lead to pressure buildup or detonation in waste drums.
-
Acid Sensitivity (Acetal Hydrolysis): The THP group is sensitive to strong acids. Causality: Introduction into an acidic waste stream will trigger rapid hydrolysis, releasing the free bromo-alcohol and potentially evolving heat or secondary reactive byproducts [2].
Quantitative Safety & Logistical Data
Before initiating disposal, ensure your operational setup meets the strict parameters required for brominated organic compounds.
Table 1: Physicochemical Hazards & PPE Specifications
| Category | Specification / Requirement | Mechanistic Rationale |
| Glove Material | Fluorinated rubber (e.g., Viton), min 0.7 mm thickness | Brominated organics rapidly permeate standard nitrile. Fluorinated rubber provides >480 min breakthrough time [3]. |
| Eye Protection | Tight-fitting chemical safety goggles & face shield | Protects against severe ocular irritation and potential splashing during waste consolidation [3]. |
| Ventilation | Certified Chemical Fume Hood (Face velocity 80-100 fpm) | Vapors are heavier than air; localized exhaust prevents inhalation of irritating brominated fumes [3]. |
| Storage Temp | 2°C to 8°C (Refrigerated), away from light | Minimizes the auto-oxidation of the THP ether moiety into explosive peroxides prior to disposal [1]. |
Table 2: Waste Segregation Matrix
| Waste Stream | Compatibility | Action Required |
| Halogenated Organics | Highly Compatible | Primary disposal route. Ensure the drum contains no strong acids or alkali metals. |
| Non-Halogenated Organics | Incompatible | Do not mix. Risk of brominated dioxin formation during EHS incineration [4]. |
| Aqueous / Acidic Waste | Incompatible | Do not mix. Risk of uncontrolled acetal hydrolysis and phase separation [2]. |
Self-Validating Disposal Protocols
The following step-by-step methodologies employ a self-validating system . This means every critical action includes a verification step to guarantee the procedure's success before moving forward, eliminating assumptions in chemical safety.
Protocol A: Peroxide Screening and Quenching
Because 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran contains a THP ether, aged samples must be validated for peroxides before consolidation.
-
Step 1: In a fume hood, aliquot 1 mL of the liquid waste (or solvent-dissolved solid waste) into a clean glass test tube.
-
Step 2: Submerge a standard KI-starch peroxide indicator strip into the aliquot for 2 seconds, then remove.
-
Step 3 (Validation): Observe the strip after 15 seconds.
-
Pass: A lack of blue/black discoloration validates that peroxide concentration is below the hazardous threshold (< 5 ppm). Proceed to Protocol B.
-
Fail: A blue/black color indicates dangerous peroxide levels. Proceed to Step 4.
-
-
Step 4: Quench the bulk waste by slowly adding a 10% w/v aqueous sodium thiosulfate solution while stirring [1].
-
Step 5 (Validation): Re-test the bulk solution with a new KI-starch strip. The quenching is validated when the strip remains entirely color-free, confirming the chemical reduction of all explosive hydroperoxides.
Protocol B: Halogenated Waste Consolidation
-
Step 1: Inspect the receiving waste drum. Verify it is explicitly labeled "Hazardous Waste - Halogenated Organics."
-
Step 2 (Validation): Cross-reference the drum's attached waste log. The absence of strong acids, reducing agents, or alkali metals on the log validates that the drum is chemically safe to receive a THP-protected compound without triggering hydrolysis [3].
-
Step 3: Using a chemically resistant funnel, transfer the 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran waste into the drum.
-
Step 4: For solid contaminated consumables (e.g., spatulas, weighing paper, silica gel), place them in a heavy-duty polyethylene bag and deposit them into a separate drum designated for "Contaminated Solid Halogenated Waste" [2].
-
Step 5 (Validation): Seal the containers tightly and immediately update the waste logs with the exact volume/mass and the CAS number (1247379-03-8). A completed, signed waste log entry ensures regulatory compliance and provides a verifiable audit trail for your Environmental Health and Safety (EHS) department.
Operational Workflow Visualization
The following diagram maps the logical decision tree for processing this specific chemical waste, ensuring no critical safety checks are bypassed.
Workflow for the safe evaluation, quenching, and disposal of brominated THP-ether waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
